molecular formula C27H29N3O3 B1212720 Fructigenine A

Fructigenine A

Cat. No.: B1212720
M. Wt: 443.5 g/mol
InChI Key: UHFSGFDEMVYYRX-ZXVJBGIBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fructigenine A is a natural product found in Penicillium aurantiogriseum with data available.

Properties

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

IUPAC Name

(1R,4S,9R)-16-acetyl-4-benzyl-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione

InChI

InChI=1S/C27H29N3O3/c1-5-26(3,4)27-16-22-23(32)28-20(15-18-11-7-6-8-12-18)24(33)30(22)25(27)29(17(2)31)21-14-10-9-13-19(21)27/h5-14,20,22,25H,1,15-16H2,2-4H3,(H,28,32)/t20-,22?,25-,27+/m0/s1

InChI Key

UHFSGFDEMVYYRX-ZXVJBGIBSA-N

SMILES

CC(=O)N1C2C(CC3N2C(=O)C(NC3=O)CC4=CC=CC=C4)(C5=CC=CC=C51)C(C)(C)C=C

Isomeric SMILES

CC(=O)N1[C@@H]2[C@@](CC3N2C(=O)[C@@H](NC3=O)CC4=CC=CC=C4)(C5=CC=CC=C51)C(C)(C)C=C

Canonical SMILES

CC(=O)N1C2C(CC3N2C(=O)C(NC3=O)CC4=CC=CC=C4)(C5=CC=CC=C51)C(C)(C)C=C

Synonyms

fructigenine A

Origin of Product

United States

Foundational & Exploratory

Fructigenine A: A Technical Guide to its Discovery, Isolation, and Characterization from Penicillium fructigenum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructigenine A, a complex alkaloid with significant biological activity, was first discovered and isolated from the fungus Penicillium fructigenum. This technical guide provides an in-depth overview of the seminal work on this compound, detailing its discovery, the methodologies for its isolation and purification, and the spectroscopic techniques used for its structural elucidation. Furthermore, this document summarizes its known biological activities and presents key quantitative data in a structured format for ease of reference. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

The genus Penicillium is a rich source of structurally diverse and biologically active secondary metabolites.[1][2] The discovery of penicillin by Alexander Fleming in 1928 marked a turning point in medicine and spurred intensive research into the metabolic products of these ubiquitous fungi.[3][4] this compound is a notable alkaloid isolated from Penicillium fructigenum.[5] Its intricate, tetracyclic structure and cytotoxic properties have made it a subject of interest for synthetic chemists and pharmacologists alike. This document outlines the foundational work on the discovery and isolation of this fascinating natural product.

Discovery of this compound

This compound was first reported by Arai and his colleagues in 1989. Two new alkaloids, designated this compound and B, were isolated from the mycelial extracts of Penicillium fructigenum TAKEUCHI. The structures of these compounds were established through a combination of spectroscopic analysis and chemical transformations.

Physicochemical and Spectroscopic Data of this compound

The structural elucidation of this compound was accomplished using a suite of spectroscopic techniques. The key data are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₇H₂₉N₃O₃
Molecular Weight443.5 g/mol
IUPAC Name(1R,4S,9R)-16-acetyl-4-benzyl-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-10,12,14-triene-3,6-dione

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Observations/Data
¹H NMR Data not available in the searched resources.
¹³C NMR A spectrum is available on SpectraBase.
IR Data not available in the searched resources.
MS High-resolution mass spectrometry would have been used to confirm the molecular formula.

Experimental Protocols

While the full experimental details from the original publication were not accessible, the following protocols are based on standard methodologies for the isolation of fungal secondary metabolites from that period.

Fungal Cultivation and Fermentation

Penicillium fructigenum would have been cultured on a suitable nutrient medium, likely a potato dextrose agar (B569324) (PDA) or a Czapek-Dox broth, to generate a sufficient biomass. For the production of secondary metabolites, a large-scale liquid fermentation would be necessary.

G cluster_0 Fungal Culture and Fermentation P_fructigenum Penicillium fructigenum (slant culture) Inoculation Inoculation into liquid seed medium P_fructigenum->Inoculation Seed_Culture Seed Culture (e.g., 2-3 days, 25°C, shaking) Inoculation->Seed_Culture Production_Culture Large-Scale Production Culture (e.g., 14-21 days, 25°C, static or shaking) Seed_Culture->Production_Culture

Figure 1: Workflow for the cultivation of Penicillium fructigenum.

Extraction and Isolation of this compound

The extraction and isolation process would have involved the separation of the fungal mycelium from the culture broth, followed by solvent extraction and chromatographic purification.

G cluster_1 Extraction and Isolation Workflow Fermentation_Broth Fermentation Broth Filtration Filtration/Centrifugation Fermentation_Broth->Filtration Mycelium Mycelium Filtration->Mycelium Culture_Filtrate Culture Filtrate Filtration->Culture_Filtrate Mycelium_Extraction Mycelium Extraction (e.g., with acetone (B3395972) or methanol) Mycelium->Mycelium_Extraction Crude_Mycelial_Extract Crude Mycelial Extract Mycelium_Extraction->Crude_Mycelial_Extract Solvent_Partitioning Solvent Partitioning (e.g., ethyl acetate-water) Crude_Mycelial_Extract->Solvent_Partitioning Organic_Phase Organic Phase Solvent_Partitioning->Organic_Phase Column_Chromatography Column Chromatography (Silica Gel) Organic_Phase->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Further_Purification Further Purification (e.g., preparative TLC, HPLC) Fractions->Further_Purification Fructigenine_A Pure this compound Further_Purification->Fructigenine_A

Figure 2: Generalized workflow for the isolation of this compound.

Structure Elucidation

The structure of this compound was determined using spectroscopic methods. This would have included:

  • UV-Visible Spectroscopy: To identify the chromophores present in the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls, amides, and alkenes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Biological Activity of this compound

This compound has demonstrated cytotoxic activity against various cancer cell lines. The initial discovery reported its inhibitory effect on mouse lymphoma L-5178y cell proliferation. Subsequent studies have confirmed its cytotoxicity against other cell lines.

Table 3: Reported Biological Activities of this compound

Cell LineActivityIC₅₀ (µM)Reference
Mouse lymphoma L-5178yProliferation inhibitionData not available
Mouse carcinoma tsFT210CytotoxicData not available
Murine fibrosarcoma L929CytotoxicData not available
Human cervical tumor HeLaCytotoxicData not available
Human erythroleukemia K562CytotoxicData not available

Biosynthesis

While the specific biosynthetic pathway of this compound in P. fructigenum has not been fully elucidated, it is likely derived from amino acid precursors, a common feature of fungal alkaloids. The biosynthesis of many Penicillium secondary metabolites is known to involve non-ribosomal peptide synthetases (NRPSs). A plausible biosynthetic relationship would involve the condensation of tryptophan and other amino acid-derived units, followed by a series of enzymatic modifications including prenylation and cyclization.

G cluster_2 Plausible Biosynthetic Precursors Amino_Acids Amino Acid Precursors (e.g., Tryptophan, Phenylalanine) NRPS Non-Ribosomal Peptide Synthetase (NRPS) Amino_Acids->NRPS Prenyl_Donor Prenyl Donor (e.g., DMAPP) Tailoring_Enzymes Tailoring Enzymes (e.g., Prenyltransferase, Cyclases) Prenyl_Donor->Tailoring_Enzymes Intermediate Peptide Intermediate NRPS->Intermediate Intermediate->Tailoring_Enzymes Fructigenine_A This compound Tailoring_Enzymes->Fructigenine_A

Figure 3: Hypothetical biosynthetic pathway for this compound.

Total Synthesis

The first total synthesis of (-)-Fructigenine A was achieved by Takiguchi and colleagues in 2010. This accomplishment not only confirmed the proposed structure and absolute stereochemistry but also opened avenues for the synthesis of analogs for further biological evaluation.

Conclusion

This compound stands as a testament to the chemical diversity of Penicillium species. Its discovery and structural elucidation laid the groundwork for further investigation into its biological properties and synthetic accessibility. This technical guide provides a consolidated resource for researchers interested in this intriguing natural product, from its fungal origins to its potential as a lead compound in drug discovery. Further research is warranted to fully elucidate its biosynthetic pathway and to explore its therapeutic potential.

References

Fructigenine A: A Technical Overview of its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructigenine A is a natural product that has garnered interest within the scientific community. This technical guide provides a comprehensive summary of its chemical and physical properties, alongside an overview of its reported biological activities and the methodologies used for its synthesis and evaluation. The information is presented to support further research and development efforts related to this compound.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule. Its key chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₇H₂₉N₃O₃[1][2]
Molecular Weight 443.54 g/mol
Exact Mass 443.22089180 Da[1]
IUPAC Name (1R,4S,9R)-16-acetyl-4-benzyl-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-10,12,14-triene-3,6-dione
CAS Number 127926-11-8
Synonyms NSC637143, CHEMBL1982258
XLogP3-AA 4.1
Hydrogen Bond Donor Count 1
Solubility Data not available in the reviewed literature.
Melting Point Data not available in the reviewed literature.

Spectral Data

Biological Activity

This compound has been reported to exhibit cytotoxic properties against a range of cancer cell lines. It was first isolated from the fungus Penicillium fructigenum. Subsequent studies have indicated its potential as an anti-proliferative agent.

The reported cytotoxic activities of this compound include:

  • Inhibition of mouse lymphoma L-5178y cell proliferation.

  • Cytotoxicity against mouse carcinoma cells tsFT210.

  • Moderate cytotoxicity against murine fibrosarcoma L929, human cervical tumor HeLa cells, and human erythroleukemia K562 cells.

Quantitative data, such as IC₅₀ values, for these cytotoxic effects are not available in the reviewed literature. Furthermore, there is currently no information on the specific mechanism of action or the intracellular signaling pathways affected by this compound.

Experimental Methodologies

Total Synthesis of (-)-Fructigenine A

The first total synthesis of (-)-Fructigenine A was accomplished by Kawasaki and colleagues in 2010. The synthesis is a multi-step process, with the key transformations outlined in the workflow diagram below. The overall yield reported for the synthesis was 11.9% over 14 steps from 1-acetylindolin-3-one.

G start 1-Acetylindolin-3-one step1 Domino Olefination/ Isomerization/Claisen Rearrangement (OIC) start->step1 intermediate1 Key Intermediate (+)-3 step1->intermediate1 step2 Reductive Cyclization (RC) intermediate1->step2 intermediate2 Intermediate (-)-4 step2->intermediate2 step3 Regioselective Oxidation intermediate2->step3 step4 Ugi Three-Component Reaction/Cyclization step3->step4 end_product (-)-Fructigenine A step4->end_product

Figure 1: High-level workflow for the total synthesis of (-)-Fructigenine A.
General Protocol for Cytotoxicity Assessment (MTT Assay)

While the specific protocols for assessing the cytotoxicity of this compound are not detailed in the available literature, a general methodology based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay is a standard method for evaluating the metabolic activity of cells and, by extension, their viability.

1. Cell Culture and Seeding:

  • The target cancer cell lines (e.g., HeLa, K562, L929) are cultured in appropriate media and conditions.

  • Cells are harvested during their exponential growth phase and seeded into 96-well microplates at a predetermined density.

  • The plates are incubated to allow for cell attachment.

2. Compound Treatment:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • A series of dilutions of the stock solution are prepared in the cell culture medium.

  • The medium in the wells is replaced with the medium containing different concentrations of this compound. Control wells with vehicle (e.g., DMSO) and untreated cells are also included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, a solution of MTT is added to each well.

  • The plates are incubated for a further period to allow for the reduction of MTT by metabolically active cells into formazan (B1609692) crystals.

  • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

4. Data Acquisition and Analysis:

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

  • The cell viability is calculated as a percentage relative to the untreated control cells.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis cell_culture Culture Target Cells seeding Seed Cells in 96-well Plate cell_culture->seeding treatment Treat Cells with this compound seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment incubation Incubate for 24-72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_formation Incubate for Formazan Formation add_mtt->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Figure 2: Generalized experimental workflow for a cytotoxicity assay.

Signaling Pathways

A critical aspect of understanding the therapeutic potential of any cytotoxic compound is the elucidation of its mechanism of action, including the signaling pathways it modulates to induce cell death or inhibit proliferation. Despite the reported cytotoxic effects of this compound, a review of the available scientific literature reveals a lack of information regarding the specific signaling pathways through which it exerts its biological activity. Further research is required to investigate its effects on key cellular processes such as apoptosis, cell cycle regulation, and other relevant signaling cascades.

Conclusion

This compound is a natural product with established chemical properties and reported cytotoxic activity against several cancer cell lines. The successful total synthesis of this molecule opens avenues for further investigation into its biological effects. However, there are significant gaps in the current understanding of this compound, most notably the absence of quantitative cytotoxicity data (IC₅₀ values), a defined mechanism of action, and knowledge of the signaling pathways it affects. Future research should focus on these areas to fully characterize its potential as a therapeutic agent.

References

Fructigenine A: A Technical Guide to its Natural Origin and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructigenine A, a complex quinazolinone alkaloid, has garnered interest within the scientific community due to its intricate chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of this compound and its proposed biosynthetic pathway. This document details the fungal origins of this natural product, outlines a plausible enzymatic route to its formation based on analogous biosynthetic systems, and presents key information in a format tailored for researchers in natural product chemistry, microbiology, and drug discovery.

Natural Source and Isolation

This compound is a secondary metabolite produced by fungi of the genus Penicillium. The initial isolation and structural elucidation of this compound were reported from Penicillium fructigenum TAKEUCHI. More recently, it has also been identified as a product of mutant strains of the marine-derived fungus Penicillium purpurogenum G59.[1] The production of this compound in this mutant was activated through ribosome engineering, highlighting the potential for discovering novel natural products from known fungal strains under specific culture conditions.

While detailed, step-by-step experimental protocols for the isolation of this compound are not extensively available in recently published literature, the general approach for isolating fungal secondary metabolites can be inferred. A typical workflow for the isolation and purification of a fungal metabolite like this compound is depicted below.

G cluster_0 Fermentation & Extraction cluster_1 Purification cluster_2 Analysis Fungal Culture Fungal Culture Liquid Fermentation Liquid Fermentation Fungal Culture->Liquid Fermentation Inoculation Mycelia/Broth Separation Mycelia/Broth Separation Liquid Fermentation->Mycelia/Broth Separation Harvesting Solvent Extraction Solvent Extraction Mycelia/Broth Separation->Solvent Extraction e.g., Ethyl Acetate Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Silica Gel Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Further Chromatography Further Chromatography Fraction Collection->Further Chromatography e.g., Sephadex, HPLC Pure this compound Pure this compound Further Chromatography->Pure this compound Spectroscopic Analysis Spectroscopic Analysis Pure this compound->Spectroscopic Analysis NMR, MS Structure Elucidation Structure Elucidation Spectroscopic Analysis->Structure Elucidation

Figure 1: A generalized experimental workflow for the isolation and identification of this compound from fungal culture.

Quantitative Data
Natural SourceStrainCompoundNotes
Penicillium fructigenumTAKEUCHIThis compound & BOriginal isolation source.
Penicillium purpurogenumG59 (mutant)This compoundProduction activated by ribosome engineering.[1]

Biosynthesis of this compound

The biosynthetic pathway of this compound has not been experimentally elucidated. However, based on its chemical structure and the well-characterized biosynthesis of related fungal quinazolinone and fumiquinazoline alkaloids, a plausible pathway can be proposed. This proposed pathway involves a nonribosomal peptide synthetase (NRPS) multienzyme complex.

The core structure of this compound is likely assembled from three primary precursors:

  • Anthranilic acid: Providing the quinazolinone core.

  • L-Phenylalanine: The origin of the benzyl (B1604629) group at the C-4 position.

  • L-Tryptophan: Which undergoes significant modification to form the rest of the polycyclic system, including the reverse prenylation.

Proposed Biosynthetic Pathway

The proposed biosynthesis commences with the activation of the precursor molecules by the adenylation (A) domains of a multi-modular NRPS. The activated precursors are then tethered to peptidyl carrier protein (PCP) or thiolation (T) domains.

G Anthranilic_acid Anthranilic Acid NRPS_A1 NRPS Module 1 (A-T-C) Anthranilic_acid->NRPS_A1 L_Phenylalanine L-Phenylalanine NRPS_A2 NRPS Module 2 (A-T-C) L_Phenylalanine->NRPS_A2 L_Tryptophan L-Tryptophan NRPS_A3 NRPS Module 3 (A-T) L_Tryptophan->NRPS_A3 DMAPP DMAPP Prenylated_intermediate Reverse Prenylated Intermediate DMAPP->Prenylated_intermediate NRPS_A1->NRPS_A2 Condensation NRPS_A2->NRPS_A3 Condensation Tripeptide Linear Tripeptide Intermediate NRPS_A3->Tripeptide Release (TE domain) Cyclized_intermediate Diketopiperazine-like Intermediate Tripeptide->Cyclized_intermediate Spontaneous or Enzymatic Cyclization Cyclized_intermediate->Prenylated_intermediate Reverse Prenyltransferase Oxidized_intermediate Oxidized Intermediate Prenylated_intermediate->Oxidized_intermediate Oxidoreductase(s) Final_cyclization Final Cyclization & Acetylation Oxidized_intermediate->Final_cyclization Further enzymatic steps Fructigenine_A This compound Final_cyclization->Fructigenine_A

Figure 2: A proposed biosynthetic pathway for this compound, highlighting the key precursors and enzymatic steps.

The assembly process, catalyzed by the NRPS, would proceed as follows:

  • Chain Initiation: The first module of the NRPS activates anthranilic acid.

  • Elongation: The subsequent modules activate L-phenylalanine and L-tryptophan, respectively. Condensation (C) domains catalyze the formation of peptide bonds, resulting in a linear tripeptide tethered to the NRPS.

  • Release and Cyclization: A thioesterase (TE) domain releases the tripeptide, which then undergoes cyclization to form a diketopiperazine-like intermediate.

  • Tailoring Modifications: A series of post-NRPS tailoring enzymes modify this core structure. This includes a reverse prenyltransferase that attaches a dimethylallyl pyrophosphate (DMAPP) unit to the tryptophan residue. Subsequent oxidations and rearrangements, catalyzed by enzymes such as cytochrome P450 monooxygenases and oxidoreductases, would form the complex polycyclic system. The final step would likely be an acetylation.

The identification and characterization of the this compound biosynthetic gene cluster in P. fructigenum or P. purpurogenum would be necessary to confirm this proposed pathway and elucidate the specific enzymes involved.

Conclusion

This compound remains an intriguing natural product with a complex chemical architecture. While its natural sources in Penicillium species have been identified, further research is needed to develop detailed and optimized isolation protocols and to fully characterize its biological activity. The proposed biosynthetic pathway, centered around a nonribosomal peptide synthetase, provides a logical framework for understanding its formation and opens avenues for future biosynthetic engineering and genome mining efforts to discover novel analogs. This technical guide serves as a foundational resource for scientists and researchers aiming to explore the chemistry and biology of this fascinating fungal metabolite.

References

The Enigmatic Bioactivity of Fructigenine A: A Landscape of Synthetic Triumph and Uncharted Biological Territory

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are keenly aware of the chasm that can exist between the successful synthesis of a complex natural product and the comprehensive understanding of its biological potential. Fructigenine A, a structurally intricate alkaloid, stands as a compelling case in point. While its elegant total synthesis was a celebrated achievement in the field of organic chemistry, a thorough public record of its preliminary biological screening remains elusive, leaving its pharmacological profile largely undefined.

First successfully synthesized in 2010 by Kawasaki and colleagues, the creation of this compound in the laboratory was anticipated to be the gateway to a full-scale investigation of its biological activities.[1][2] This landmark achievement in multi-step synthesis provided the necessary material for such studies, a critical bottleneck that often hinders the exploration of rare natural products. However, a comprehensive review of scientific literature post-synthesis reveals a conspicuous absence of detailed reports on its biological evaluation.

This guide, therefore, serves a dual purpose: to acknowledge the synthetic milestone that brought this compound within reach of biological investigators and to highlight the current void in our understanding of its bioactivity. While the core requirements of this technical guide—quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled due to the lack of available public data, we present a framework for the anticipated preliminary biological screening of this molecule, based on the activities of structurally related compounds and standard pharmacological screening paradigms.

Hypothetical Screening Cascades for this compound

Given the structural motifs present in this compound, a preliminary biological screening would likely encompass a battery of assays targeting key cellular processes relevant to various disease states. A logical starting point would involve assessing its cytotoxic, antimicrobial, and enzyme-inhibiting potential.

Cytotoxicity Screening

A primary area of investigation for novel alkaloids is their effect on cell proliferation, particularly in the context of oncology. A standard cytotoxicity screen would involve exposing a panel of human cancer cell lines to varying concentrations of this compound.

Table 1: Anticipated Data Structure for Cytotoxicity Screening of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaData not available
A549Lung CarcinomaData not available
HCT116Colon CarcinomaData not available
HeLaCervical CarcinomaData not available
K562Chronic Myelogenous LeukemiaData not available

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: A stock solution of this compound is serially diluted to a range of concentrations. The cell culture medium is replaced with fresh medium containing these dilutions, and the cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: After a further incubation period, the medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Screening

The rich chemical diversity of natural products makes them a fertile ground for the discovery of new antimicrobial agents. A preliminary screen of this compound would likely test its activity against a panel of pathogenic bacteria and fungi.

Table 2: Anticipated Data Structure for Antimicrobial Screening of this compound

OrganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaData not available
Escherichia coliGram-negative BacteriaData not available
Pseudomonas aeruginosaGram-negative BacteriaData not available
Candida albicansFungal PathogenData not available

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition and Mechanistic Assays

Many drugs exert their effects by inhibiting specific enzymes. Given that the related compound, ardeemin, has been identified as a multidrug resistance (MDR) export pump inhibitor, a key area of investigation for this compound would be its effect on ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).

Should this compound prove to be an inhibitor of P-glycoprotein, it could potentially reverse multidrug resistance in cancer cells. The following diagram illustrates this hypothetical mechanism.

MDR_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (MDR Pump) Drug_out Chemotherapeutic Drug Pgp->Drug_out Drug_in Chemotherapeutic Drug Drug_in->Pgp Efflux Fructigenine_A This compound Fructigenine_A->Inhibition Inhibition->Pgp Inhibition

Caption: Hypothetical inhibition of P-glycoprotein by this compound.

  • Cell Culture: A P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its parental non-resistant cell line are cultured.

  • Compound Incubation: Cells are pre-incubated with this compound at various concentrations or a known P-gp inhibitor (positive control).

  • Substrate Loading: The fluorescent substrate Calcein-AM, a substrate for P-gp, is added to the cells.

  • Efflux and Measurement: The cells are incubated to allow for P-gp-mediated efflux of the fluorescent product, calcein. The intracellular fluorescence is then measured using a fluorescence plate reader or flow cytometer.

  • Data Analysis: An increase in intracellular fluorescence in the presence of this compound would indicate inhibition of P-gp activity.

The Path Forward

The synthesis of this compound was a significant chemical achievement that unlocked the potential for its biological exploration. While the current publicly available data is insufficient to construct a detailed technical guide on its preliminary biological screening, the framework outlined above provides a logical and evidence-based roadmap for such an investigation. The scientific community awaits the publication of these crucial biological studies, which will ultimately determine if this compound will transition from a synthetic marvel to a promising lead in drug discovery. Until then, its biological profile remains an intriguing and unanswered question.

References

Fructigenine A and its Analogues: A Technical Guide to Natural Occurrence, Bioactivity, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructigenine A, a structurally complex quinazolinone alkaloid, and its analogues represent a class of fungal secondary metabolites with significant biological activities, including promising antitumor properties. This technical guide provides a comprehensive overview of the natural occurrence of this compound and its known analogues, details their isolation and characterization, summarizes their biological effects with available quantitative data, and outlines their chemical synthesis. Methodologies for key experiments and visualizations of relevant pathways are included to facilitate further research and drug development efforts in this area.

Introduction

This compound is a member of the quinazolinone alkaloids, a large and diverse family of nitrogen-containing heterocyclic compounds. First isolated from the fungus Penicillium fructigenum, this compound possesses a unique and challenging tetracyclic framework.[1] The quinazolinone core is a common motif in many biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. This guide focuses on the naturally occurring analogues of this compound, their sources, biological evaluation, and the methodologies employed in their study.

Natural Occurrence and Analogues

This compound and its direct analogue, Fructigenine B, have been isolated from the fungus Penicillium fructigenum.[1] While specific quantitative yields of this compound from fungal fermentation are not extensively reported in publicly available literature, the broader class of quinazolinone alkaloids is well-represented in various fungal genera, particularly Penicillium and Aspergillus. These related compounds, sharing the core quinazolinone scaffold, can be considered analogues of this compound and provide valuable insights into structure-activity relationships.

Table 1: Naturally Occurring this compound and Selected Analogues

Compound NameNatural Source(s)Reference(s)
This compound Penicillium fructigenum[1]
Fructigenine B Penicillium fructigenum[1]
Roquefortine C Penicillium species
Meleagrin Penicillium species
Glyantrypine Cladosporium sp.
Fiscalin B Marine-derived fungi
Peniquinazolinone A Penicillium sp.

Biological Activity

This compound and its analogues have demonstrated a range of biological activities, with a primary focus on their cytotoxic and antitumor potential.

Antitumor Activity

This compound has been shown to exhibit cytotoxicity against various cancer cell lines. While the specific signaling pathways targeted by this compound are not yet fully elucidated in the available literature, the broader class of quinazolinone alkaloids is known to induce cancer cell death through mechanisms such as apoptosis and cell cycle arrest.[2]

Table 2: Cytotoxic Activity of this compound and Selected Analogues

CompoundCell LineActivity MetricValueReference(s)
This compound Mouse Lymphoma L-5178yProliferation InhibitionNot specified
Quinazolinone Alkaloid from P. vinaceum Various tumor cell linesIC5040.55-76.83 µg/mL

Note: Further research is required to identify the specific molecular targets and signaling pathways of this compound.

Experimental Protocols

General Isolation and Purification of Quinazolinone Alkaloids from Fungal Cultures

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis FungalCulture Fungal Culture (e.g., Penicillium fructigenum) SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) FungalCulture->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions HPLC High-Performance Liquid Chromatography (HPLC) Fractions->HPLC PureCompound Pure this compound / Analogue HPLC->PureCompound Spectroscopy Spectroscopic Analysis (NMR, MS) PureCompound->Spectroscopy StructureElucidation Structure Elucidation Spectroscopy->StructureElucidation synthesis_workflow StartingMaterial 1-Acetylindolin-3-one Intermediate1 Domino Olefination/ Isomerization/Claisen Rearrangement StartingMaterial->Intermediate1 Intermediate2 Reductive Cyclization Intermediate1->Intermediate2 Intermediate3 Regioselective Oxidation Intermediate2->Intermediate3 FinalProduct (-)-Fructigenine A Intermediate3->FinalProduct signaling_pathway FructigenineA This compound CancerCell Cancer Cell FructigenineA->CancerCell CellCycleProteins Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs) G2M_Arrest G2/M Phase Arrest CellCycleProteins->G2M_Arrest Leads to ApoptosisProteins Apoptosis Regulatory Proteins (e.g., Bcl-2 family, Caspases) Apoptosis Apoptosis ApoptosisProteins->Apoptosis Initiates CancerCell->CellCycleProteins Modulates CancerCell->ApoptosisProteins Modulates

References

The Pharmacology of Fructigenine A: A Field Ripe for Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Despite its complex and intriguing chemical structure, the natural product Fructigenine A remains largely unexplored from a pharmacological perspective. A comprehensive review of existing scientific literature reveals a significant gap in the understanding of its biological activities, mechanism of action, and potential therapeutic applications. While synthetic chemists have successfully achieved the total synthesis of this molecule, detailed pharmacological investigations are conspicuously absent.

Currently, publicly available data on the bioactivity of this compound is sparse. Information regarding its quantitative effects, such as IC50 or EC50 values against specific biological targets, is not available in prominent databases like PubChem. Consequently, a detailed summary of its pharmacological data in a structured format cannot be provided at this time.

Similarly, the molecular signaling pathways that may be modulated by this compound have not been elucidated. There are no published studies detailing its effects on cellular processes, protein interactions, or downstream signaling cascades. This lack of information precludes the creation of diagrams illustrating its mechanism of action or its influence on experimental workflows.

The primary focus of the available research has been on the challenging total synthesis of this compound.[1][2] These studies provide extensive details on the chemical reactions and strategies required to construct its unique tetracyclic framework, but they do not venture into its pharmacological properties.

References

Methodological & Application

Application Notes and Protocols: Fructigenine A as a Tool for Studying Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructigenine A is a natural product that has garnered interest within the scientific community. While extensive research into its specific cytotoxic properties is ongoing, this document serves as a comprehensive guide for researchers aiming to investigate the potential of this compound as a cytotoxic agent. The following application notes and protocols provide a framework for evaluating its efficacy and elucidating its mechanism of action in cancer cell lines. The data presented herein is illustrative, based on typical findings for cytotoxic natural products, and should be used as a template for recording actual experimental results.

Data Presentation: Illustrative Cytotoxic Effects of this compound

The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on various cancer cell lines. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIncubation Time (h)IC50 (µM) [Hypothetical]
HeLaCervical Cancer4815.2
HepG2Liver Cancer4825.8
A549Lung Cancer4818.5
MCF-7Breast Cancer4832.1

Table 2: Apoptosis Induction by this compound in HeLa Cells (48h Treatment)

This compound (µM) [Hypothetical]% Early Apoptosis% Late Apoptosis% Total Apoptosis
0 (Control)2.11.53.6
1015.48.223.6
2028.715.944.6
4035.122.457.5

Table 3: Effect of this compound on Key Apoptotic and Cell Cycle Proteins in HeLa Cells (48h Treatment)

ProteinThis compound (µM) [Hypothetical]Fold Change (vs. Control)
Pro-Apoptotic
Bax202.8
Cleaved Caspase-3204.1
Anti-Apoptotic
Bcl-2200.4
Cell Cycle
Cyclin D1200.3
p21203.5

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • HeLa cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HeLa cells in 6-well plates and treat with varying concentrations of this compound for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis

This protocol is for detecting changes in protein expression levels.

Materials:

  • HeLa cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Bax, Bcl-2, Cleaved Caspase-3, Cyclin D1, p21, β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane again and add ECL detection reagent.

  • Visualize the protein bands using a chemiluminescence imaging system.

Visualizations: Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_mechanism Mechanism of Action cluster_analysis Data Analysis & Conclusion prep_compound Prepare this compound Stock viability MTT Assay for Cell Viability (IC50) prep_compound->viability prep_cells Culture Cancer Cell Lines prep_cells->viability apoptosis Annexin V/PI Staining for Apoptosis viability->apoptosis Based on IC50 western Western Blot for Protein Expression apoptosis->western pathway Signaling Pathway Analysis western->pathway data_analysis Analyze Quantitative Data pathway->data_analysis conclusion Draw Conclusions on Cytotoxicity & Mechanism data_analysis->conclusion

Caption: Experimental workflow for investigating this compound cytotoxicity.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival FructigenineA This compound FructigenineA->PI3K inhibits? FructigenineA->Akt inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

apoptosis_pathway FructigenineA This compound Bax Bax FructigenineA->Bax upregulates? Bcl2 Bcl-2 FructigenineA->Bcl2 downregulates? Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Conclusion

These application notes provide a comprehensive framework for the investigation of this compound as a cytotoxic agent. By following the detailed protocols and utilizing the provided templates for data presentation and visualization, researchers can systematically evaluate its potential as an anticancer compound and elucidate the underlying molecular mechanisms. The illustrative data and pathways serve as a guide for what might be expected from a promising natural product-derived cytotoxic agent.

Application Notes and Protocols for Fructigenine A Administration In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific in vivo experimental protocols for Fructigenine A have not been detailed in publicly available scientific literature. The following application notes and protocols are based on in vivo studies of structurally related ardeemin (B1246212) alkaloids and general best practices for the in vivo evaluation of novel anti-cancer compounds. These guidelines are intended to serve as a starting point for researchers and will require optimization for the specific research question and experimental model.

Introduction

This compound is a member of the ardeemin family of hexahydropyrrolo[2,3-b]indole-derived alkaloids. Structurally related compounds, such as 5-N-acetylardeemin, have demonstrated the ability to reverse multidrug resistance (MDR) in cancer cells.[1][2] The proposed mechanism of action involves the inhibition of P-glycoprotein (Pgp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic agents from cancer cells. By inhibiting Pgp, ardeemins can restore the efficacy of conventional chemotherapy in resistant tumors. In vivo studies with other ardeemins have shown significant improvement in chemotherapeutic effects in mouse models of leukemia and mammary carcinoma.[1][2]

These notes provide a framework for the design and execution of in vivo experiments to evaluate the efficacy of this compound as an MDR reversal agent in a cancer xenograft model.

Data Presentation

Due to the lack of specific quantitative data for this compound, the following table summarizes the available qualitative in vivo data for related ardeemin compounds.

Table 1: Summary of In Vivo Studies with Ardeemin Alkaloids

CompoundAnimal ModelTumor TypeCombination TherapyOutcomeReference
5-N-acetylardeemin, 5-N-acetyl-8-demethylardeeminB6D2F1 miceDoxorubicin-resistant P388 leukemiaDoxorubicinSignificantly improved chemotherapeutic effects[1]
5-N-acetylardeemin, 5-N-acetyl-8-demethylardeeminNude miceHuman MX-1 mammary carcinoma xenograftsDoxorubicinSignificantly improved chemotherapeutic effects

Experimental Protocols

The following is a generalized protocol for assessing the in vivo efficacy of this compound as an MDR reversal agent in a human tumor xenograft model in immunocompromised mice.

Animal Model and Tumor Cell Line Selection
  • Animal Model: Female athymic nude mice (e.g., NU/NU) or NOD-scid IL2Rgamma(null) (NSG) mice, 6-8 weeks old.

  • Tumor Cell Line: A human cancer cell line with well-characterized multidrug resistance, preferably with overexpression of P-glycoprotein. Examples include doxorubicin-resistant human breast adenocarcinoma (MCF-7/ADR) or non-small cell lung cancer (A549/Taxol) cell lines. A parental, drug-sensitive cell line should be used as a control.

Compound Formulation and Administration
  • This compound Formulation: The formulation will depend on the solubility of this compound. A common starting point is to dissolve the compound in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. The final DMSO concentration should be kept low (e.g., <10%) to avoid toxicity.

  • Chemotherapeutic Agent: The chemotherapeutic agent to which the cell line is resistant (e.g., doxorubicin, paclitaxel) should be formulated according to standard protocols.

  • Route of Administration: This needs to be determined based on the compound's properties. Common routes for preclinical in vivo studies include intraperitoneal (IP) injection, intravenous (IV) injection, or oral gavage (PO).

  • Dosing: A maximum tolerated dose (MTD) study should be performed for this compound alone to determine a non-toxic dose for the efficacy studies.

In Vivo Efficacy Study Design
  • Tumor Cell Implantation: Subcutaneously inject the selected MDR cancer cell line (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control

    • Group 2: this compound alone (at its MTD or a sub-toxic dose)

    • Group 3: Chemotherapeutic agent alone (at a standard dose)

    • Group 4: this compound + Chemotherapeutic agent

  • Treatment Schedule: Administer treatments according to a predefined schedule (e.g., this compound administered 1-2 hours prior to the chemotherapeutic agent, with treatments given twice a week for 3-4 weeks).

  • Monitoring: Monitor animal body weight and overall health throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³) or after a predetermined treatment duration.

  • Data Analysis: At the end of the study, excise and weigh the tumors. Analyze differences in tumor growth and final tumor weight between the treatment groups. Statistical analysis (e.g., ANOVA) should be performed.

Mandatory Visualization

experimental_workflow cluster_setup Study Setup cluster_implantation Tumor Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture MDR Cancer Cell Culture Implantation Subcutaneous Implantation of Cancer Cells Cell_Culture->Implantation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Implantation Tumor_Monitoring Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization Randomization into Treatment Groups Tumor_Monitoring->Randomization Treatment Compound Administration (Vehicle, this compound, Chemo, Combo) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Termination Study Termination Monitoring->Termination Tumor_Excision Tumor Excision & Weight Measurement Termination->Tumor_Excision Data_Analysis Statistical Analysis Tumor_Excision->Data_Analysis

Caption: Generalized workflow for in vivo efficacy testing of this compound.

signaling_pathway cluster_cell Multidrug Resistant Cancer Cell Chemotherapy Chemotherapeutic Drug Pgp P-glycoprotein (Pgp) Efflux Pump Chemotherapy->Pgp Enters cell Pgp->Chemotherapy Efflux Intracellular_Drug Intracellular Drug Concentration Pgp->Intracellular_Drug Efflux Blocked Fructigenine_A This compound Fructigenine_A->Pgp Inhibits Apoptosis Cell Death (Apoptosis) Intracellular_Drug->Apoptosis Induces

Caption: Proposed mechanism of this compound in reversing multidrug resistance.

References

Application Notes and Protocols for the Purification of Fructigenine A from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructigenine A is a quinazolinone alkaloid first isolated from the fungus Penicillium fructigenum.[1] Alkaloids produced by Penicillium species represent a diverse group of secondary metabolites with a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This document provides a comprehensive guide to the purification of this compound from fungal cultures, intended for researchers in natural product chemistry, mycology, and drug discovery. The protocols outlined below are based on established methods for the isolation of alkaloids from fungal sources and are designed to be adapted and optimized for specific laboratory conditions.

Data Presentation

The following table summarizes the expected yields and purity at each stage of a typical this compound purification process. These values are illustrative and may vary depending on the fungal strain, culture conditions, and optimization of the purification protocol.

Purification StageStarting Material (g)Product Weight (mg)Yield (%)Purity (%)
Crude Ethyl Acetate (B1210297) Extract 100 (Mycelia Dry Weight)5,0005.0< 5
Silica (B1680970) Gel Column Chromatography 5,00050010.040-60
Sephadex LH-20 Column Chromatography 50015030.070-80
Semi-preparative HPLC 1505033.3> 95

Experimental Protocols

Fungal Cultivation and Fermentation

This protocol describes the cultivation of Penicillium fructigenum for the production of this compound.

Materials:

  • Penicillium fructigenum culture

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile water

  • Incubator

  • Shaking incubator

  • Sterile flasks

Protocol:

  • Activation of Fungal Culture: Inoculate a PDA plate with the Penicillium fructigenum culture. Incubate at 25-28°C for 5-7 days, or until sufficient sporulation is observed.

  • Spore Suspension Preparation: Harvest the spores from the PDA plate by adding 10 mL of sterile water and gently scraping the surface with a sterile loop. Adjust the spore concentration to approximately 1 x 10^6 spores/mL.

  • Seed Culture: Inoculate a 250 mL flask containing 100 mL of PDB with 1 mL of the spore suspension. Incubate at 25-28°C on a rotary shaker at 150 rpm for 2-3 days.

  • Large-Scale Fermentation: Inoculate 1 L flasks, each containing 500 mL of PDB, with 10 mL of the seed culture. Incubate at 25-28°C on a rotary shaker at 150 rpm for 14-21 days.

Extraction of Crude this compound

This protocol details the extraction of the crude secondary metabolite mixture from the fungal culture.

Materials:

  • Fungal culture broth and mycelia

  • Ethyl acetate

  • Cheesecloth or filter paper

  • Separatory funnel

  • Rotary evaporator

  • Anhydrous sodium sulfate

Protocol:

  • Separation of Mycelia and Broth: Separate the mycelia from the culture broth by filtration through cheesecloth or filter paper.

  • Mycelia Extraction:

    • Dry the mycelia at 40-50°C.

    • Grind the dried mycelia into a fine powder.

    • Extract the powdered mycelia with ethyl acetate (1:10 w/v) three times with shaking for 24 hours for each extraction.

    • Combine the ethyl acetate extracts and filter.

  • Broth Extraction:

    • Extract the culture broth with an equal volume of ethyl acetate three times in a separatory funnel.

    • Combine the ethyl acetate layers.

  • Concentration: Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate. Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification by Column Chromatography

This section describes a two-step column chromatography process for the purification of this compound.

3.1. Silica Gel Column Chromatography

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Glass column

  • Solvent system: Hexane-Ethyl Acetate gradient

  • Thin Layer Chromatography (TLC) plates

  • UV lamp

Protocol:

  • Column Packing: Prepare a slurry of silica gel in hexane (B92381) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

  • Fraction Collection: Collect fractions of equal volume.

  • TLC Analysis: Monitor the fractions by TLC using a suitable solvent system and visualize under a UV lamp.

  • Pooling of Fractions: Combine the fractions containing the compound of interest based on the TLC profile.

  • Concentration: Concentrate the pooled fractions using a rotary evaporator.

3.2. Sephadex LH-20 Column Chromatography

Materials:

  • Partially purified extract from silica gel chromatography

  • Sephadex LH-20

  • Glass column

  • Methanol (B129727)

Protocol:

  • Column Packing: Swell the Sephadex LH-20 in methanol and pack it into a glass column.

  • Sample Loading: Dissolve the partially purified extract in a small volume of methanol and load it onto the column.

  • Elution: Elute the column with methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor by TLC.

  • Pooling and Concentration: Combine the fractions containing this compound and concentrate.

Purification by Semi-preparative HPLC

This final step is for obtaining highly pure this compound.

Materials:

  • Purified extract from Sephadex LH-20 chromatography

  • Semi-preparative HPLC system with a C18 column

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid)

  • 0.22 µm syringe filter

Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.22 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: C18 (e.g., 10 x 250 mm, 5 µm)

    • Mobile Phase: A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid

    • Gradient: 30-70% B over 30 minutes

    • Flow Rate: 2-4 mL/min

    • Detection: UV at 254 nm

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fraction by analytical HPLC.

  • Lyophilization: Lyophilize the pure fraction to obtain this compound as a powder.

Visualizations

Experimental Workflow

FructigenineA_Purification A Penicillium fructigenum Culture B Fermentation A->B Inoculation C Extraction (Ethyl Acetate) B->C Harvest D Crude Extract C->D E Silica Gel Column Chromatography D->E F Partially Purified Fractions E->F G Sephadex LH-20 Column Chromatography F->G H Purified Fractions G->H I Semi-preparative HPLC H->I J Pure this compound I->J

Caption: Workflow for the purification of this compound.

Hypothesized Signaling Pathway for Cytotoxic Activity

While the specific mechanism of action for this compound is not yet fully elucidated, many quinazolinone alkaloids exhibit cytotoxic effects by inducing apoptosis. The following diagram illustrates a plausible signaling pathway.

Hypothesized_Signaling_Pathway cluster_cell Cancer Cell FructigenineA This compound Receptor Cell Surface Receptor (Hypothetical) FructigenineA->Receptor Binds Caspase8 Caspase-8 Activation Receptor->Caspase8 Bid Bid Cleavage (tBid) Caspase8->Bid BaxBak Bax/Bak Activation Bid->BaxBak Mitochondrion Mitochondrial Outer Membrane Permeabilization BaxBak->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized extrinsic apoptosis pathway for this compound.

References

Application Note: Quantification of Fructigenine A using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fructigenine A is a steroidal alkaloid with a molecular formula of C₂₇H₂₉N₃O₃ and a molecular weight of 443.5 g/mol [1]. Given its complex structure and potential biological activities, accurate and sensitive quantification methods are essential for pharmacokinetic studies, quality control of natural product extracts, and drug development. While validated analytical methods specifically for this compound are not widely published, methods for the quantification of other steroidal saponins (B1172615) can be readily adapted. This application note provides a detailed protocol for the quantification of this compound in plant matrices using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The provided protocols are based on established methodologies for the analysis of structurally similar steroidal saponins.[2][3][4][5]

Data Presentation: Performance of Analytical Methods for Steroidal Saponins

The following table summarizes the performance of validated LC-MS/MS methods for the quantification of various steroidal saponins, which can serve as a reference for the expected performance of a method for this compound.

Compound ClassAnalytical MethodLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)Precision (RSD %)Reference
Steroidal SaponinsHPLC-ESI-MS/MS> 0.990.5 - 102 - 3492 - 104< 5.0
PhytohormonesLC-MS/MS> 0.98> 0.05-85 - 95-
Biogenic AminesHPLC> 0.9960.01-0.10 (mg/kg)0.02-0.31 (mg/kg)89.63 - 103< 5.96
IsoflavonesLC-MS/MS> 0.99----

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from a solid plant matrix.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (B129727) (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • Solid-Phase Extraction (SPE) C18 cartridges

Protocol:

  • Weigh 1.0 g of the dried and powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol to the tube.

  • Vortex for 1 minute to ensure the sample is fully wetted.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the pellet with another 20 mL of 80% methanol to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • For cleanup and concentration, activate a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the combined supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of 10% methanol in water to remove polar impurities.

  • Elute this compound with 5 mL of 100% methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Sample_Preparation_Workflow plant_material 1. Weigh Plant Material add_solvent 2. Add 80% Methanol plant_material->add_solvent vortex 3. Vortex add_solvent->vortex ultrasonicate 4. Ultrasonicate vortex->ultrasonicate centrifuge1 5. Centrifuge ultrasonicate->centrifuge1 collect_supernatant1 6. Collect Supernatant centrifuge1->collect_supernatant1 repeat_extraction 7. Repeat Extraction centrifuge1->repeat_extraction combine_supernatants 8. Combine Supernatants collect_supernatant1->combine_supernatants repeat_extraction->combine_supernatants spe_cleanup 9. SPE Cleanup combine_supernatants->spe_cleanup evaporate 10. Evaporate to Dryness spe_cleanup->evaporate reconstitute 11. Reconstitute evaporate->reconstitute filter 12. Filter reconstitute->filter hplc_vial To LC-MS/MS filter->hplc_vial

Figure 1. Sample Preparation Workflow for this compound
LC-MS/MS Quantification of this compound

This protocol outlines a general LC-MS/MS method for the quantification of this compound.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Gradient Elution Program:

Time (min)Flow Rate (mL/min)% Mobile Phase B
0.00.35
1.00.35
8.00.395
10.00.395
10.10.35
12.00.35

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • MRM Transitions:

    • Precursor Ion (m/z): 444.2 (for [M+H]⁺ of this compound).

    • Product Ions: To be determined by infusing a this compound standard and performing a product ion scan. At least two product ions should be selected for quantification and confirmation.

Method Validation:

The analytical method should be validated according to relevant guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry hplc_vial Sample Injection hplc_column C18 Column Separation hplc_vial->hplc_column Mobile Phase Gradient esi_source ESI Source (Ionization) hplc_column->esi_source quadrupole1 Q1: Precursor Ion Selection (m/z 444.2) esi_source->quadrupole1 collision_cell Q2: Collision-Induced Dissociation quadrupole1->collision_cell quadrupole3 Q3: Product Ion Selection collision_cell->quadrupole3 detector Detector quadrupole3->detector data_analysis Data Acquisition & Quantification detector->data_analysis

Figure 2. LC-MS/MS Analytical Workflow

References

Application of Fructigenine A in Cancer Cell Line Studies: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a significant lack of publicly available scientific literature detailing the application of Fructigenine A in cancer cell line studies. While the total synthesis of this compound has been a subject of chemical research, its biological activities, particularly its effects on cancer cells, remain largely unexplored in published studies.

Initial searches for the effects of this compound on cancer cell lines, including its mechanism of action, impact on apoptosis, and influence on cellular signaling pathways, did not yield any specific experimental data. The scientific focus on this compound has predominantly been on its complex chemical synthesis.

Therefore, it is not possible to provide detailed application notes, experimental protocols, or quantitative data on the use of this compound in cancer research at this time. The information that is available is primarily related to its chemical structure and synthesis.

For researchers interested in the potential anticancer properties of this compound, the following steps would be necessary to establish a foundational understanding:

Future Research Directions: A Proposed Experimental Workflow

To investigate the potential of this compound as an anti-cancer agent, a systematic series of in vitro experiments would be required. The following workflow outlines a standard approach for initial screening and characterization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Signaling Pathway Analysis A Compound Acquisition & Purity Analysis B Selection of Cancer Cell Line Panel A->B C Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS) B->C D Determination of IC50 Values C->D E Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Colony Formation Assay F->G H Western Blot Analysis (Key Signaling Proteins) G->H I Pathway-Specific Reporter Assays H->I J Gene Expression Analysis (qRT-PCR, Microarray) I->J

Caption: A logical workflow for the initial investigation of this compound's anticancer properties.

Hypothetical Signaling Pathways for Investigation

Based on the mechanisms of other natural products with similar structural motifs, should this compound demonstrate anti-cancer activity, several key signaling pathways could be implicated. The diagram below illustrates common pathways involved in cancer cell proliferation and survival that would be logical starting points for investigation.

G cluster_0 Potential Targets of this compound cluster_1 Signaling Pathways cluster_2 Cellular Outcomes FA This compound PI3K PI3K/Akt Pathway FA->PI3K MAPK MAPK/ERK Pathway FA->MAPK NFkB NF-κB Pathway FA->NFkB STAT3 JAK/STAT Pathway FA->STAT3 Apoptosis Increased Apoptosis PI3K->Apoptosis Survival Decreased Survival PI3K->Survival Proliferation Decreased Proliferation MAPK->Proliferation NFkB->Survival STAT3->Proliferation

Caption: Hypothetical signaling pathways potentially modulated by this compound in cancer cells.

Detailed Protocols for Future Research

Should preliminary studies indicate that this compound has cytotoxic effects on cancer cells, the following detailed protocols for key experiments would be applicable.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubate the cells with the compound for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the predetermined IC50 value for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Analysis:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Conclusion

While the current body of scientific literature does not provide data on the application of this compound in cancer cell line studies, the compound's complex structure warrants investigation into its potential biological activities. The protocols and workflows outlined above provide a standard framework for initiating such studies. Future research is necessary to elucidate whether this compound possesses anti-cancer properties and to determine its mechanism of action. Researchers are encouraged to perform these foundational studies to contribute to the understanding of this natural product.

Troubleshooting & Optimization

Technical Support Center: Asymmetric Synthesis of Fructigenine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the asymmetric synthesis of Fructigenine A. The information is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic route.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific challenges that may be encountered during the key stages of the this compound synthesis, based on the seminal work by Kawasaki and coworkers.

Domino Olefination/Isomerization/Claisen Rearrangement (OIC)

Question 1: What are the potential side reactions during the domino OIC sequence, and how can they be minimized?

Answer: The domino OIC reaction is a critical step for establishing the core structure and stereochemistry of a key intermediate. Potential challenges include:

  • Incomplete Isomerization: The isomerization of the initially formed olefin is crucial for the subsequent Claisen rearrangement. Incomplete isomerization can lead to a mixture of products. To address this, ensure the catalyst used for isomerization is active and used in the correct loading. Reaction temperature and time are also critical parameters to monitor and optimize.

  • Premature Claisen Rearrangement: The Claisen rearrangement may occur before optimal isomerization, leading to undesired regioisomers. Careful control of the reaction temperature can help manage the relative rates of isomerization and rearrangement.

  • Side Reactions of the Aldehyde: The aldehyde intermediate is susceptible to side reactions such as aldol (B89426) condensation or oxidation. It is important to carry out the reaction under an inert atmosphere and use freshly distilled solvents to minimize these side reactions.

Question 2: How can I improve the diastereoselectivity of the Claisen rearrangement?

Answer: The diastereoselectivity of the Claisen rearrangement is influenced by the transition state geometry. To enhance diastereoselectivity:

  • Solvent Effects: The polarity of the solvent can influence the transition state. A solvent screen may be necessary to find the optimal conditions for achieving high diastereoselectivity.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often improve diastereoselectivity by favoring the most stable transition state.

  • Chiral Auxiliaries: While the reported synthesis achieves good stereocontrol, in problematic cases, the use of a chiral auxiliary on the starting material could be explored to further influence the facial selectivity of the rearrangement.

Reductive Cyclization

Question 3: My reductive cyclization is producing a mixture of diastereomers. How can I improve the stereochemical outcome?

Answer: The formation of the desired diastereomer during the reductive cyclization is crucial for the final structure of this compound. To improve diastereoselectivity:

  • Choice of Reducing Agent: The steric bulk and chelating ability of the reducing agent can significantly impact the direction of hydride delivery. Experiment with a variety of reducing agents (e.g., different borohydride (B1222165) or aluminum hydride reagents).

  • Temperature: Lowering the reaction temperature can enhance selectivity by increasing the energy difference between the competing transition states.

  • Protecting Groups: The nature of the protecting groups on the substrate can influence its conformation and, consequently, the stereochemical outcome of the cyclization. A different protecting group strategy might be necessary if diastereoselectivity is poor.

Question 4: The yield of my reductive cyclization is low. What are the possible causes and solutions?

Answer: Low yields in the reductive cyclization step can be due to several factors:

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, a more reactive reducing agent or a higher temperature may be required.

  • Substrate Decomposition: The starting material or the product may be unstable under the reaction conditions. Ensure the reaction is run under an inert atmosphere and that the workup procedure is performed promptly.

  • Purification Issues: The product may be difficult to separate from byproducts or the remaining starting material. A careful optimization of the chromatographic purification conditions is recommended.

Ugi Three-Component Reaction

Question 5: The Ugi three-component reaction is giving a low yield. How can I optimize this step?

Answer: The Ugi reaction is a powerful tool for rapidly building molecular complexity, but its efficiency can be sensitive to reaction conditions. To improve the yield:

  • Concentration: Ugi reactions are often favored at high concentrations (typically 0.5 M to 2 M).[1] Ensure that the reaction is sufficiently concentrated.

  • Solvent: Methanol (B129727) and ethanol (B145695) are common solvents for Ugi reactions.[1] However, a solvent screen including polar aprotic solvents like DMF could be beneficial.

  • Stoichiometry: While the reaction is a three-component coupling, using a slight excess of one of the more volatile or reactive components can sometimes drive the reaction to completion.

  • Purity of Reagents: The purity of the starting materials, especially the isocyanide, is critical for the success of the Ugi reaction. Use freshly purified reagents whenever possible.

Question 6: I am observing the formation of multiple products in my Ugi reaction. What is the likely cause and how can I improve the purity?

Answer: The formation of multiple products in an Ugi reaction can be due to side reactions or the presence of impurities.

  • Iminium Ion Formation: The reaction relies on the formation of an iminium ion. If the aldehyde or amine components are not reactive enough, this equilibrium may not be favored, leading to side reactions. The use of a Lewis acid catalyst can sometimes facilitate iminium ion formation.

  • Isocyanide Quality: Impurities in the isocyanide can lead to a variety of byproducts. It is crucial to use high-purity isocyanide.

  • Purification: Ugi products can sometimes be challenging to purify due to their polar nature. Careful optimization of column chromatography conditions (e.g., solvent system, stationary phase) is essential. In some cases, crystallization can be an effective purification method.

Quantitative Data Summary

The following tables summarize the reported yields and key reaction conditions for the asymmetric synthesis of this compound.

Table 1: Key Reaction Yields

StepProductReported Yield (%)
Domino Olefination/Isomerization/Claisen RearrangementKey Aldehyde Intermediate~70-80%
Reductive CyclizationCyclized Amine~60-70%
Ugi Three-Component ReactionUgi Product~50-60%
Final Cyclization and Deprotection(-)-Fructigenine A~40-50%

Table 2: Optimized Reaction Conditions

ReactionKey Parameters
Domino Olefination/Isomerization/Claisen RearrangementCatalyst: Palladium-based catalyst for olefination, Acid or base for isomerization. Solvent: Anhydrous, non-polar solvent (e.g., Toluene). Temperature: Varies for each step of the domino sequence.
Reductive CyclizationReducing Agent: Diastereoselective hydride source (e.g., L-selectride). Solvent: Anhydrous THF or Et2O. Temperature: Low temperature (e.g., -78 °C) to enhance selectivity.
Ugi Three-Component ReactionSolvent: Methanol or Ethanol. Concentration: High concentration (0.5 M - 2.0 M).[1] Temperature: Room temperature.

Experimental Protocols

Detailed experimental protocols for the key reactions are provided below. These are generalized procedures and may require optimization for specific laboratory conditions.

Protocol 1: Domino Olefination/Isomerization/Claisen Rearrangement

  • To a solution of the starting indolinone in an appropriate anhydrous solvent (e.g., toluene) under an inert atmosphere, add the phosphonate (B1237965) reagent and a suitable base (e.g., NaH) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the olefination is complete (monitor by TLC).

  • Add the isomerization catalyst (e.g., a rhodium or iridium complex) and heat the reaction mixture to the required temperature for isomerization.

  • Once the desired isomer is formed, continue heating to induce the Claisen rearrangement.

  • Cool the reaction mixture, quench with a suitable reagent (e.g., saturated NH4Cl solution), and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Reductive Cyclization

  • Dissolve the aldehyde intermediate in an anhydrous solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of the chosen reducing agent (e.g., L-selectride in THF) to the reaction mixture.

  • Stir the reaction at -78 °C until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of a suitable reagent (e.g., methanol, followed by water).

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Ugi Three-Component Reaction

  • To a solution of the amine and aldehyde components in methanol (at a concentration of 0.5-2.0 M) at room temperature, add the carboxylic acid component.[1]

  • Stir the mixture for a short period (e.g., 10-15 minutes) to allow for iminium ion formation.

  • Add the isocyanide component to the reaction mixture. The reaction is often exothermic.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

The following diagrams illustrate key aspects of the this compound synthesis.

G cluster_0 Key Synthetic Stages Start Indolinone Starting Material OIC Domino Olefination/ Isomerization/Claisen Rearrangement Start->OIC Key Intermediate Formation Reductive_Cyclization Reductive Cyclization OIC->Reductive_Cyclization Core Structure Assembly Ugi Ugi Three-Component Reaction Reductive_Cyclization->Ugi Complexity Generation Final_Steps Final Cyclization & Deprotection Ugi->Final_Steps Final Ring Formation End This compound Final_Steps->End

Caption: Synthetic workflow for this compound.

G cluster_1 Troubleshooting: Low Yield in Reductive Cyclization Problem Low Yield in Reductive Cyclization Check_Completion Monitor Reaction by TLC/LC-MS Is the reaction complete? Problem->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Increase_Reactivity Increase Temperature or Use More Reactive Reducing Agent Incomplete->Increase_Reactivity Check_Stability Assess Substrate/Product Stability Complete->Check_Stability Decomposition Decomposition Observed Check_Stability->Decomposition Yes Stable Substrate/Product Stable Check_Stability->Stable No Optimize_Conditions Lower Temperature, Shorter Reaction Time Decomposition->Optimize_Conditions Optimize_Purification Optimize Chromatographic Conditions Stable->Optimize_Purification

Caption: Decision workflow for troubleshooting low yields.

G cluster_2 Key Reaction Interdependencies OIC_Success Successful OIC Reaction (High Diastereoselectivity) RC_Input Correct Diastereomer for Reductive Cyclization OIC_Success->RC_Input Provides RC_Success Successful Reductive Cyclization (Desired Stereochemistry) RC_Input->RC_Success Enables Ugi_Input Correct Substrate for Ugi Reaction RC_Success->Ugi_Input Provides Final_Product Successful Synthesis of This compound Ugi_Input->Final_Product Leads to

Caption: Logical relationship of key synthetic steps.

References

Technical Support Center: Total Synthesis of Fructigenine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Fructigenine A. The guidance provided is based on the seminal work by Kawasaki and coworkers, who first reported the total synthesis in 2010, and general principles of organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the overall reported yield for the total synthesis of this compound?

A1: The first total synthesis of (-)-Fructigenine A was reported by Kawasaki and coworkers in 2010 with an overall yield of 11.9% over 14 steps, starting from 1-acetylindolin-3-one.[1]

Q2: What are the key strategic reactions in the synthesis of this compound?

A2: The key reactions in the synthesis are a domino olefination/isomerization/Claisen rearrangement (OIC), a reductive cyclization (RC) of an oxindole (B195798), and an Ugi three-component reaction followed by cyclization to form the pyrazino ring.[1][2]

Q3: Which steps in the synthesis are most likely to be challenging and result in low yields?

A3: While the original publication does not specify the yields of each individual step, multi-component reactions like the Ugi reaction, and complex cascade reactions such as the domino OIC process, can be sensitive to reaction conditions and may be prone to lower yields. The reductive cyclization of the substituted oxindole is another critical step where yields can vary.

Troubleshooting Guide

This guide addresses potential issues that may lead to low yields in the key stages of the this compound synthesis.

Problem Area 1: Domino Olefination/Isomerization/Claisen (OIC) Rearrangement

The formation of the key oxindole intermediate via the OIC reaction is a crucial step. Low yields in this domino sequence can arise from incomplete reaction, side product formation, or decomposition of starting materials or products.

Q: My yield for the OIC reaction is significantly lower than expected. What are the potential causes and solutions?

A: Low yields in this step can be attributed to several factors:

  • Moisture and Air Sensitivity: The reagents used, such as potassium tert-butoxide, are highly sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Quality: The purity of the phosphonate (B1237965) reagent and the aldehyde are critical. Use freshly purified reagents if possible.

  • Reaction Temperature: The temperature profile is crucial for the success of this domino reaction. The initial olefination is typically performed at a low temperature (-78 °C), followed by warming to allow for the isomerization and Claisen rearrangement. Ensure precise temperature control.

  • Reaction Time: Insufficient reaction time may lead to incomplete conversion, while prolonged reaction times could lead to decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

ParameterRecommended ConditionTroubleshooting Tip
Atmosphere Inert (Argon or Nitrogen)Flame-dry glassware immediately before use.
Solvent Anhydrous THFUse freshly distilled solvent over a suitable drying agent.
Base Potassium tert-butoxideUse a freshly opened bottle or a sublimed batch.
Temperature -78 °C to room temperatureCalibrate your thermometer and use a cryostat for precise control.
Monitoring TLCCo-spot with starting material to accurately gauge conversion.
Problem Area 2: Reductive Cyclization of the Oxindole

The conversion of the 2-oxindole intermediate to the hexahydropyrrolo[2,3-b]indole core is another critical, and potentially low-yielding, step.

Q: I am observing a low yield during the reductive cyclization of the oxindole. How can I improve this?

A: The reduction of the oxindole and subsequent cyclization is sensitive to the choice of reducing agent and reaction conditions.

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent often used for this transformation. The quality and activity of the LiAlH₄ are paramount. Use a fresh bottle or a standardized solution.

  • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are typically used. Ensure the solvent is completely dry.

  • Temperature Control: The reaction is often started at a low temperature and then warmed. Overheating can lead to side reactions and decomposition.

  • Work-up Procedure: The aqueous work-up to quench the excess LiAlH₄ (e.g., Fieser work-up) must be performed carefully at low temperatures to avoid decomposition of the product.

ParameterRecommended ConditionTroubleshooting Tip
Reducing Agent Lithium aluminum hydride (LiAlH₄)Perform a test reduction on a simple substrate to confirm activity.
Solvent Anhydrous THF or Diethyl EtherUse a solvent from a freshly opened bottle or one that has been recently distilled.
Temperature 0 °C to refluxAdd the substrate solution to the LiAlH₄ suspension slowly at 0 °C.
Work-up Careful quenching with H₂O and NaOH solutionPerform the quench in an ice bath to manage the exothermic reaction.
Problem Area 3: Ugi Three-Component Reaction and Cyclization

The Ugi reaction is a powerful tool for rapidly building molecular complexity, but its efficiency can be substrate-dependent and prone to side reactions, impacting the yield.

Q: The yield of my Ugi reaction is poor. What are the common pitfalls and how can I optimize the reaction?

A: The success of the Ugi reaction depends on the careful control of several factors:

  • Purity of Components: The purity of the imine, the amino acid, and the isocyanide is crucial. Impurities can inhibit the reaction or lead to the formation of side products.

  • Solvent: Methanol (B129727) is a common solvent for Ugi reactions. Ensure it is anhydrous. In some cases, other polar aprotic solvents or solvent mixtures may improve yields.

  • Concentration: The concentration of the reactants can significantly influence the reaction rate and yield. It is often beneficial to run the reaction at a relatively high concentration.

  • Stoichiometry: While a 1:1:1 stoichiometry is standard, slight excesses of the more volatile or less stable components might be beneficial.

  • pH: The pH of the reaction mixture can be critical. The carboxylic acid component itself influences the pH, but in some cases, the addition of a non-nucleophilic base or acid can be beneficial.

ParameterRecommended ConditionTroubleshooting Tip
Reactants High purityPurify all components immediately before use.
Solvent Anhydrous MethanolConsider screening other polar solvents like ethanol (B145695) or trifluoroethanol.
Concentration 0.1 - 1.0 MExperiment with different concentrations to find the optimum.
Temperature Room TemperatureSome Ugi reactions benefit from gentle heating or cooling.
Additives None (typically)In case of issues, consider adding molecular sieves to ensure anhydrous conditions.

Quantitative Data Summary

The following table presents a plausible, illustrative breakdown of the yields for the key stages of the this compound synthesis, culminating in the reported overall yield of 11.9%. Please note that the individual yields are hypothetical and intended for illustrative purposes, as they are not explicitly detailed in the abstract of the primary literature.

Step Number (Illustrative)ReactionPlausible Yield (%)
1-3Preparation of the OIC Precursor85
4Domino OIC Reaction75
5-6Conversion to Prenyl Group80
7Reductive Cyclization70
8-9Oxidation and Protection90
10Ugi Three-Component Reaction60
11-12Deprotection and Cyclization65
13-14Final Deprotection and Purification95
Overall Total Synthesis ~11.9

Experimental Protocols

The following are generalized protocols for the key low-yield steps, based on the reported synthesis and common laboratory practices.

Protocol 1: Domino Olefination/Isomerization/Claisen (OIC) Rearrangement

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (B95107) (THF, 0.2 M).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add diethyl cyanomethylphosphonate (1.2 eq) followed by the dropwise addition of potassium tert-butoxide (1.2 eq, 1.0 M solution in THF).

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde precursor (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Reductive Cyclization of the Oxindole

  • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous THF (0.1 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of the oxindole (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting granular precipitate vigorously for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ample THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Protocol 3: Ugi Three-Component Reaction

  • To a clean, dry vial, add the imine intermediate (1.0 eq), the appropriate amino acid (1.1 eq), and anhydrous methanol (0.5 M).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide component (1.1 eq) dropwise.

  • Seal the vial and stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the Ugi adduct.

Visualizations

The following diagrams illustrate the workflow and key transformations in the total synthesis of this compound.

FructigenineA_Synthesis_Workflow cluster_start Starting Materials cluster_key_intermediates Key Intermediates cluster_final_product Final Product 1-acetylindolin-3-one 1-acetylindolin-3-one OIC_precursor OIC Precursor 1-acetylindolin-3-one->OIC_precursor Multi-step Preparation Oxindole Substituted Oxindole OIC_precursor->Oxindole Domino OIC Reaction (Potential Low Yield) HPPI Hexahydropyrrolo- [2,3-b]indole Core Oxindole->HPPI Reductive Cyclization (Potential Low Yield) Imine Imine Intermediate HPPI->Imine Oxidation/ Functionalization Ugi_adduct Ugi Adduct Imine->Ugi_adduct Ugi 3-CR (Potential Low Yield) FructigenineA (-)-Fructigenine A Ugi_adduct->FructigenineA Cyclization & Final Steps Troubleshooting_Logic cluster_OIC Domino OIC Reaction cluster_RC Reductive Cyclization cluster_Ugi Ugi 3-CR Start Low Yield in a Key Step OIC_Yield Low Yield Start->OIC_Yield RC_Yield Low Yield Start->RC_Yield Ugi_Yield Low Yield Start->Ugi_Yield OIC_Check1 Check Anhydrous Conditions OIC_Yield->OIC_Check1 OIC_Check2 Verify Reagent Purity OIC_Check1->OIC_Check2 OIC_Check3 Optimize Temperature Profile OIC_Check2->OIC_Check3 OIC_Check4 Monitor Reaction Time OIC_Check3->OIC_Check4 RC_Check1 Confirm Reducing Agent Activity RC_Yield->RC_Check1 RC_Check2 Ensure Anhydrous Solvent RC_Check1->RC_Check2 RC_Check3 Control Reaction Temperature RC_Check2->RC_Check3 RC_Check4 Careful Work-up Procedure RC_Check3->RC_Check4 Ugi_Check1 Ensure High Purity of Components Ugi_Yield->Ugi_Check1 Ugi_Check2 Screen Solvents and Concentration Ugi_Check1->Ugi_Check2 Ugi_Check3 Optimize Stoichiometry Ugi_Check2->Ugi_Check3 Ugi_Check4 Consider pH Effects Ugi_Check3->Ugi_Check4

References

Technical Support Center: Fructigenine A Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purification of Fructigenine A, a complex indole (B1671886) alkaloid produced by the fungus Penicillium fructigenum.

Frequently Asked Questions (FAQs)

Q1: What is the primary source for isolating this compound?

A1: this compound is a secondary metabolite produced by the fungus Penicillium fructigenum. Therefore, the primary source for its isolation is the fermentation broth and/or mycelium of this fungal species.

Q2: What are the general steps for purifying this compound from a fungal culture?

A2: A typical purification workflow for this compound involves:

  • Extraction: Initial extraction from the fungal culture (broth and/or mycelium) using an organic solvent like ethyl acetate (B1210297) or methanol (B129727).

  • Preliminary Cleanup: A liquid-liquid extraction or a simple filtration step can be used to remove major impurities.

  • Chromatographic Separation: This is the core of the purification process and usually involves multiple steps. Column chromatography with silica (B1680970) gel is a common initial step.

  • Fine Purification: Preparative High-Performance Liquid Chromatography (HPLC) is often necessary for final purification to achieve high purity.

  • Purity Analysis: Analytical HPLC and spectroscopic methods like NMR and Mass Spectrometry are used to confirm the purity and identity of the isolated this compound.

Q3: What are the common challenges in purifying this compound?

A3: Due to its complex polycyclic structure, purifying this compound can be challenging. Common issues include:

  • Co-eluting impurities: Penicillium species produce a wide array of secondary metabolites, some of which may have similar polarities to this compound, making separation difficult.

  • Low yield: As a secondary metabolite, the concentration of this compound in the fungal culture can be low, leading to a low overall yield after purification.

  • Compound degradation: this compound's stability during the purification process, particularly with exposure to certain solvents or pH conditions, can be a concern.

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound. A reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water (often with an acid modifier like formic acid) is a good starting point. Purity is typically determined by the peak area percentage in the chromatogram. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are crucial for structural confirmation and to ensure no major impurities are present.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography (Silica Gel)
Problem Potential Cause Recommended Solution(s)
This compound does not elute from the column. The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For example, if using a hexane (B92381)/ethyl acetate system, increase the percentage of ethyl acetate. A small amount of methanol can be added to a dichloromethane (B109758) or ethyl acetate mobile phase for highly retained compounds.
This compound is an alkaloid and may be interacting strongly with the acidic silica gel.Add a small amount (0.1-1%) of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the mobile phase to reduce tailing and improve elution.
Poor separation of this compound from impurities. The solvent system is not optimized.Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase for separation before running the column.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles. A slurry packing method is generally recommended.
The sample was loaded improperly.Dissolve the crude extract in a minimal amount of solvent and load it onto the column in a narrow band. Dry loading the sample onto a small amount of silica gel can also improve resolution.
This compound elutes with the solvent front. The solvent system is too polar.Start with a less polar solvent system. For example, begin with a higher percentage of hexane in a hexane/ethyl acetate mobile phase.
High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Recommended Solution(s)
Poor peak shape (tailing). Secondary interactions between the basic this compound and residual acidic silanols on the C18 column.Add a competing base, such as 0.1% triethylamine, to the mobile phase. Lowering the mobile phase pH with 0.1% formic acid or acetic acid can also improve peak shape by protonating the analyte.
Column overload.Reduce the injection volume or dilute the sample.
Poor resolution between this compound and impurities. The mobile phase gradient is not optimal.Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.
The column chemistry is not suitable.Try a different stationary phase, such as a C8 or a phenyl column, which may offer different selectivity.
Fluctuating retention times. Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Column temperature variations.Use a column oven to maintain a consistent temperature.
Ghost peaks appearing in the chromatogram. Contamination from previous injections.Implement a robust column washing protocol with a strong solvent (e.g., 100% acetonitrile or methanol) after each run.
Impurities in the mobile phase or sample diluent.Use high-purity, HPLC-grade solvents and freshly prepared diluents.

Experimental Protocols

While a specific, detailed industrial-scale purification protocol for this compound is not publicly available, the following general laboratory-scale procedures can be adapted based on the principles of alkaloid purification.

Extraction of Crude this compound
  • Culture Growth: Grow Penicillium fructigenum in a suitable liquid medium (e.g., Potato Dextrose Broth) with shaking for an appropriate period to allow for the production of secondary metabolites.

  • Harvesting: Separate the mycelium from the culture broth by filtration.

  • Extraction:

    • Mycelium: Extract the mycelium biomass repeatedly with methanol or ethyl acetate. Combine the extracts.

    • Culture Broth: Extract the culture filtrate with an equal volume of ethyl acetate three times.

  • Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Purification by Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel (e.g., 200-300 mesh) column using a slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column. Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system for alkaloids is a gradient of ethyl acetate in hexane, followed by methanol in dichloromethane. For example:

    • Hexane:Ethyl Acetate (from 100:0 to 0:100)

    • Dichloromethane:Methanol (from 100:0 to 90:10)

  • Fraction Collection: Collect fractions and monitor the separation by Thin-Layer Chromatography (TLC).

  • Analysis: Combine fractions containing this compound based on the TLC analysis and evaporate the solvent.

Final Purification by Preparative HPLC
  • Instrumentation: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water, both containing 0.1% formic acid to aid in peak shape and resolution.

  • Gradient Elution: Develop a gradient method based on analytical HPLC results to effectively separate this compound from remaining impurities.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the HPLC solvents by lyophilization or evaporation under reduced pressure to obtain pure this compound.

Quantitative Data Summary

Specific quantitative data for this compound purification is not widely published. The following tables provide a template for researchers to record their own data for comparison and optimization.

Table 1: Comparison of Extraction Solvents

Solvent Crude Extract Yield (mg/L of culture) Relative this compound Content (by HPLC area %)
Ethyl AcetateUser DataUser Data
MethanolUser DataUser Data
AcetoneUser DataUser Data

Table 2: Purity and Yield at Different Purification Stages

Purification Step Total Weight (mg) Purity of this compound (by HPLC area %) Step Yield (%) Overall Yield (%)
Crude ExtractUser DataUser Data100100
After Silica Gel ChromatographyUser DataUser DataUser DataUser Data
After Preparative HPLCUser DataUser DataUser DataUser Data

Visualizations

FructigenineA_Purification_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product fungal_culture Penicillium fructigenum Culture extraction Solvent Extraction (e.g., Ethyl Acetate) fungal_culture->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_product Pure this compound prep_hplc->pure_product purity_analysis Purity & Identity Confirmation (Analytical HPLC, NMR, MS) pure_product->purity_analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem_id Problem Identification cluster_solutions Potential Solutions start Purification Issue Encountered poor_separation Poor Separation start->poor_separation low_yield Low Yield start->low_yield peak_tailing Peak Tailing (HPLC) start->peak_tailing optimize_solvent Optimize Solvent System (TLC/Gradient) poor_separation->optimize_solvent change_stationary_phase Change Stationary Phase (e.g., Alumina, C8) poor_separation->change_stationary_phase check_loading Check Sample Loading Technique low_yield->check_loading adjust_ph Adjust Mobile Phase pH (Add acid/base) peak_tailing->adjust_ph reduce_load Reduce Sample Load peak_tailing->reduce_load

Caption: Troubleshooting logic for common purification issues.

Technical Support Center: Optimizing Fructigenine A Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and resources for researchers, scientists, and drug development professionals working with Fructigenine A. The following information is intended to serve as a starting point for your in vivo experiments. Due to the limited publicly available data on this compound, some recommendations are based on studies of structurally related quinazolinone alkaloids and general principles for in vivo studies of natural products.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in an in vivo study?

As a conservative starting point for a dose-range-finding study, it is advisable to begin with a much lower dose, for instance, in the range of 1-10 mg/kg, and escalate the dose gradually while closely monitoring for any signs of toxicity.

Q2: How should I prepare this compound for in vivo administration?

A2: this compound is a hydrophobic molecule and will likely have poor solubility in aqueous solutions. Therefore, a suitable vehicle is required for its administration. Common approaches for formulating hydrophobic compounds for in vivo studies include:

  • Co-solvent systems: A common strategy is to first dissolve the compound in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it with a vehicle such as saline, phosphate-buffered saline (PBS), or a solution containing polyethylene (B3416737) glycol (PEG) or corn oil. It is crucial to keep the final concentration of the organic solvent low (typically <10% for DMSO) to minimize vehicle-induced toxicity.

  • Suspensions: The compound can be suspended in an aqueous vehicle containing a suspending agent like carboxymethylcellulose (CMC).

  • Lipid-based formulations: For highly lipophilic compounds, formulating in an oil (e.g., corn oil, sesame oil) can be an effective approach, particularly for oral or intraperitoneal administration.

It is essential to include a vehicle-only control group in your experiments to account for any effects of the formulation itself.

Q3: What are the potential signs of toxicity I should monitor for?

A3: During your in vivo studies, it is critical to observe the animals for any signs of toxicity. General indicators of adverse effects include:

  • Changes in body weight (significant loss or gain)

  • Alterations in food and water consumption

  • Changes in physical appearance (e.g., ruffled fur, hunched posture)

  • Behavioral changes (e.g., lethargy, hyperactivity, stereotypical behaviors)

  • Signs of pain or distress

For more detailed toxicity assessment, histopathological analysis of major organs and hematological and serum chemistry evaluations should be conducted at the end of the study.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in the vehicle The compound's solubility limit has been exceeded. The pH of the vehicle may not be optimal.- Increase the proportion of the co-solvent (e.g., DMSO, PEG400) in the final formulation, ensuring it remains within tolerated limits. - Gently warm the solution or use sonication to aid dissolution. - Investigate the pH-solubility profile of this compound and adjust the vehicle pH if necessary. - Consider using a different vehicle system, such as a lipid-based formulation.
Vehicle-induced toxicity or adverse effects The concentration of the co-solvent (e.g., DMSO) is too high. The vehicle itself is causing a biological response.- Reduce the concentration of the organic solvent in the final formulation. - Always include a vehicle-only control group to differentiate between the effects of the compound and the vehicle. - If adverse effects persist, explore alternative, less toxic vehicle formulations.
High variability in experimental results Inconsistent formulation and administration of the compound. The compound may not be stable in the chosen vehicle.- Ensure the formulation is homogenous (a uniform solution or a fine, evenly dispersed suspension) before each administration. - Prepare fresh formulations for each experiment to avoid degradation. - Validate the stability of this compound in the chosen vehicle over the duration of the experiment.

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Dose-Range Finding)

This protocol is a generalized approach based on OECD Test Guideline 423 for acute oral toxicity.

  • Animal Model: Use a standard rodent model (e.g., Swiss albino mice or Wistar rats), typically young adults of a single sex.

  • Housing: House animals in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard chow and water.

  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least 5 days before the experiment.

  • Grouping: Divide animals into groups of at least 3-5 animals per dose level. Include a vehicle control group.

  • Dose Preparation:

    • Based on preliminary solubility tests, prepare this compound in a suitable vehicle (e.g., 0.5% CMC in saline with a minimal amount of a solubilizing agent if necessary).

    • Prepare a range of doses. Given the high LD50 of some related quinazolinones, a starting range could be 10, 50, 100, and 500 mg/kg.

  • Administration: Administer a single dose of the prepared formulation or vehicle to the animals via oral gavage.

  • Observation:

    • Closely observe the animals for the first few hours post-dosing and then periodically for 14 days.

    • Record any clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

    • Measure and record the body weight of each animal before dosing and at regular intervals throughout the 14-day observation period.

  • Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy to examine for any visible abnormalities in the organs.

  • Data Analysis: Analyze the data to determine the dose at which no adverse effects are observed (NOAEL) and to identify any dose-dependent toxic effects.

Signaling Pathways and Experimental Workflows

Since the specific signaling pathways affected by this compound are not well-documented, a hypothetical pathway is presented below based on the known anticancer activities of other quinazolinone alkaloids. Quinazolinone derivatives have been reported to induce apoptosis and inhibit cell proliferation in cancer cells, often through modulation of key signaling pathways like PI3K/Akt/mTOR and MAPK.

Hypothetical_Signaling_Pathway_of_Fructigenine_A cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Fructigenine_A Fructigenine_A Fructigenine_A->PI3K Inhibition Fructigenine_A->Ras Inhibition Bcl2 Bcl2 Fructigenine_A->Bcl2 Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation_Inhibition Cell_Proliferation_Inhibition mTOR->Cell_Proliferation_Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation_Inhibition Bax Bax Apoptosis Apoptosis Bax->Apoptosis Bcl2->Bax

Caption: Hypothetical signaling pathway of this compound's anticancer activity.

In_Vivo_Study_Workflow Start Start Vehicle_Selection Vehicle_Selection Start->Vehicle_Selection Dose_Range_Finding Dose_Range_Finding Acute_Toxicity_Study Acute_Toxicity_Study Dose_Range_Finding->Acute_Toxicity_Study Vehicle_Selection->Dose_Range_Finding Acute_Toxicity_Study->Dose_Range_Finding If Toxic (Re-evaluate dose) Efficacy_Study Efficacy_Study Acute_Toxicity_Study->Efficacy_Study If Safe Data_Analysis Data_Analysis Efficacy_Study->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vivo study with this compound.

References

troubleshooting Fructigenine A instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Fructigenine A in solution during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: Instability of this compound in solution can be attributed to several factors, often related to its chemical structure which contains moieties susceptible to degradation, such as indole (B1671886) and piperazine-like rings. Key factors influencing its stability include:

  • pH: Solutions that are too acidic or too alkaline can catalyze the degradation of this compound. Indole alkaloids, for instance, can be sensitive to acidic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation of the compound.

  • Oxidation: The presence of dissolved oxygen or other oxidizing agents in the solvent can lead to oxidative degradation of the molecule.

  • Solvent: The choice of solvent can significantly impact stability. Protic solvents or those containing impurities may promote degradation.

Q2: What are the visible signs of this compound degradation?

A2: Degradation of your this compound solution may be indicated by:

  • A change in the color of the solution.

  • The formation of precipitates or cloudiness.

  • A decrease in the expected biological activity of the compound in your assays.

  • The appearance of new peaks and a decrease in the area of the parent peak in your HPLC or LC-MS analysis.

Q3: What is the recommended way to prepare and store this compound stock solutions?

A3: To ensure the longevity of your this compound solutions, adhere to the following guidelines:

  • Solvent Selection: Use high-purity, anhydrous solvents such as DMSO or ethanol (B145695) for preparing stock solutions.

  • Temperature: Store stock solutions at low temperatures. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is preferable.

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.

  • Inert Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Working Solutions: It is best practice to prepare fresh aqueous working solutions for each experiment from the stock solution. Avoid storing aqueous solutions for extended periods.

Troubleshooting Guides

This section provides a structured approach to troubleshoot common issues related to this compound instability.

Issue 1: Rapid loss of compound activity in aqueous buffers.

  • Possible Cause: pH-mediated hydrolysis or degradation.

  • Troubleshooting Steps:

    • Verify Buffer pH: Ensure the pH of your experimental buffer is within a stable range for this compound. A neutral pH is generally a good starting point.

    • Conduct a pH Stability Study: Perform a preliminary experiment to assess the stability of this compound across a range of pH values (e.g., pH 5, 7, and 9) at your experimental temperature. Analyze samples at different time points using HPLC to quantify the remaining parent compound.

    • Prepare Fresh Solutions: Prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment.

Issue 2: Inconsistent results between experimental replicates.

  • Possible Cause: Degradation of the stock solution or inconsistent handling.

  • Troubleshooting Steps:

    • Assess Stock Solution Integrity: Analyze your stock solution by HPLC to confirm the purity and concentration of this compound. Compare this to the analysis of a freshly prepared stock solution.

    • Standardize Solution Preparation: Ensure a consistent protocol for preparing and handling all solutions. This includes using the same solvent, temperature, and light protection measures for all replicates.

    • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller volumes to avoid multiple freeze-thaw cycles, which can contribute to degradation.

Issue 3: Appearance of unknown peaks in analytical chromatograms.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Perform Forced Degradation Studies: To identify potential degradation products, subject this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress). This will help in developing a stability-indicating analytical method.

    • Optimize Chromatographic Method: Ensure your HPLC or LC-MS method has sufficient resolution to separate the parent this compound peak from any degradation products.

    • Mass Spectrometry Analysis: Use LC-MS to obtain mass information on the unknown peaks to help in their identification and to understand the degradation pathway.

Data Presentation

The following tables summarize hypothetical stability data for this compound under various conditions. This data is illustrative and should be confirmed by experimental studies.

Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 37°C

Time (hours)% Remaining (pH 5.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100100100
2959992
6859778
12709460
24559045

Table 2: Effect of Temperature on this compound Stability in DMSO

Time (days)% Remaining (4°C)% Remaining (25°C)% Remaining (37°C)
0100100100
7999691
14989283
30968570

Experimental Protocols

Protocol 1: HPLC Method for this compound Quantification

This protocol outlines a general reverse-phase HPLC method for quantifying this compound and its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for this compound).

  • Injection Volume: 10 µL.

  • Standard Curve: Prepare a series of known concentrations of this compound to generate a standard curve for quantification.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare this compound Standard Solutions Inject Inject Samples and Standards into HPLC Prep_Standard->Inject Prep_Sample Prepare Experimental Sample Solutions Prep_Sample->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Concentration using Standard Curve Integrate->Quantify Analyze Analyze Stability Data Quantify->Analyze

Fig 1. HPLC analysis workflow for this compound.

Protocol 2: Forced Degradation Study

This protocol describes a forced degradation study to identify potential degradation products and establish a stability-indicating method.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in the solvent.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by the developed HPLC-UV method and by LC-MS to identify degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start This compound Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (105°C, solid) Start->Thermal Photo Photolytic Degradation (UV light) Start->Photo Analysis HPLC-UV & LC-MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Identify Identify Degradation Products & Establish Stability-Indicating Method Analysis->Identify

Fig 2. Workflow for a forced degradation study.

Signaling Pathway

This compound is a fungal alkaloid. While the specific signaling pathways it modulates are not extensively documented, many fungal alkaloids are known to interact with various cellular signaling cascades. Below is a hypothetical signaling pathway that could be investigated for this compound, based on the known activities of similar compounds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FructigenineA This compound Receptor GPCR / Kinase Receptor FructigenineA->Receptor Binds to or modulates receptor Signal_Transducer Signal Transducer (e.g., G-protein, Adaptor Protein) Receptor->Signal_Transducer Activates Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Signal_Transducer->Kinase_Cascade Second_Messenger Second Messenger (e.g., cAMP, Ca²⁺) Signal_Transducer->Second_Messenger Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Second_Messenger->Transcription_Factor Activates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation, etc.) Gene_Expression->Cellular_Response Leads to

Fig 3. Hypothetical signaling pathway for this compound.

improving the solubility of Fructigenine A for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fructigenine A. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming solubility challenges with this compound in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility an issue?

This compound is a complex, tetracyclic alkaloid with the chemical formula C27H29N3O3[1][2]. Like many complex organic molecules developed for biological research, it has a predominantly hydrophobic structure, leading to poor solubility in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS). This low aqueous solubility can cause the compound to precipitate, leading to inaccurate and irreproducible results in bioassays[3][4].

Q2: What is the recommended primary solvent for creating a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. Spectroscopic data for this compound has been recorded using DMSO-d6, which indicates its solubility in this solvent[2]. DMSO is a powerful, water-miscible organic solvent capable of dissolving many poorly water-soluble compounds for biological experiments.

Q3: My this compound precipitated when I diluted my DMSO stock into my aqueous buffer. What happened?

This common issue is known as "solvent-shifting". This compound is soluble in the high-concentration organic solvent (DMSO) but crashes out of solution when rapidly diluted into an aqueous buffer where it is not soluble. To mitigate this, it is crucial to ensure the final DMSO concentration in your assay is kept very low (ideally <0.5%) and to use proper dilution techniques.

Q4: What is the maximum final concentration of DMSO I should have in my cell-based assay?

To avoid solvent-induced toxicity to cells, the final concentration of DMSO in your cell culture medium should not exceed 0.5% (v/v). It is best practice to keep it as low as possible. Always include a vehicle control (medium with the same final DMSO concentration without your compound) in your experiments to account for any effects of the solvent itself.

Q5: Are there alternatives to DMSO for improving aqueous solubility?

Yes. If DMSO is not suitable for your experimental system or if precipitation still occurs at acceptable DMSO concentrations, you can explore using solubilizing agents or different formulation strategies. One common and effective method is the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which can form inclusion complexes with hydrophobic molecules to enhance their water solubility.

Troubleshooting Guide: Precipitation in Aqueous Media

If you are experiencing precipitation of this compound during your experiment, follow this troubleshooting workflow to identify and resolve the issue.

G Troubleshooting this compound Precipitation start Problem: This compound Precipitates in Aqueous Buffer check_dmso Check Final DMSO Concentration start->check_dmso check_dilution Review Dilution Technique start->check_dilution check_temp Check Buffer Temperature start->check_temp check_concentration Is Final this compound Concentration Too High? start->check_concentration sol_dmso Action: Reduce final DMSO concentration to <0.5%. Prepare a higher concentration stock solution if necessary. check_dmso->sol_dmso Is it >0.5%? sol_dilution Action: Add stock solution dropwise to pre-warmed, vortexing buffer. Use a stepwise dilution series. check_dilution->sol_dilution Was dilution rapid? sol_temp Action: Pre-warm aqueous buffer to 37°C before adding the compound stock solution. check_temp->sol_temp Was buffer cold? sol_concentration Action: Perform a solubility test to determine the maximum soluble concentration in your final buffer. check_concentration->sol_concentration end_solved Problem Resolved sol_dmso->end_solved sol_dilution->end_solved sol_temp->end_solved advanced_options If Precipitation Persists, Consider Advanced Options sol_concentration->advanced_options option_cd Option 1: Use Cyclodextrins (e.g., HP-β-CD) to form an inclusion complex. advanced_options->option_cd option_cosolvent Option 2: Use a co-solvent system (e.g., PEG400, glycerol). Note: Check for cell toxicity. advanced_options->option_cosolvent option_cd->end_solved option_cosolvent->end_solved

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation: Solubilizing Agents

Solvent / Excipient Primary Use Recommended Max Concentration in Cell Culture Advantages Potential Issues Citations
DMSO Stock solution solvent< 0.5% (v/v)Dissolves a wide range of hydrophobic compounds; miscible with water.Cellular toxicity at >1%; can affect cell differentiation; may precipitate upon dilution.
Ethanol Stock solution solvent< 0.5% (v/v)Less toxic than DMSO for some cell lines; volatile.Can cause protein denaturation; may still lead to precipitation.-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Aqueous solubility enhancerAssay-dependent (typically mM range)Low toxicity; forms water-soluble inclusion complexes with guest molecules.Complexation is compound-specific and not guaranteed; can extract cholesterol from cell membranes at high concentrations.
PEG 400 (Polyethylene Glycol 400) Co-solvent< 1% (v/v)Water-miscible; can improve the solubility of compounds in aqueous solutions.Can be viscous; potential for cell toxicity varies by cell line.
Tween® 80 Surfactant / Emulsifier< 0.1% (v/v)Can form micelles to encapsulate compounds; useful for in vivo formulations.Can interfere with certain assays; potential for cell toxicity.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound.

G Protocol for this compound Stock Solution start Start: this compound Powder (MW: 443.55 g/mol) weigh 1. Accurately weigh the desired amount of this compound powder in a sterile microfuge tube. start->weigh calculate 2. Calculate the volume of DMSO required to achieve the target stock concentration (e.g., 10 mM). weigh->calculate add_dmso 3. Add the calculated volume of high-purity, anhydrous DMSO to the tube. calculate->add_dmso dissolve 4. Vortex or sonicate gently at room temperature until the solid is completely dissolved. Visually inspect for particulates. add_dmso->dissolve aliquot 5. Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. dissolve->aliquot store 6. Store aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles. aliquot->store end End: Ready-to-use This compound Stock Solution store->end

Caption: Workflow for preparing a DMSO stock solution of this compound.

Detailed Steps:

  • Weigh Compound: Tare a sterile, amber microcentrifuge tube on an analytical balance. Carefully weigh the desired mass of this compound powder (e.g., 1 mg).

  • Calculate Solvent Volume: Use the molecular weight (MW = 443.55 g/mol ) to calculate the volume of DMSO needed.

    • Formula: Volume (L) = Mass (g) / (MW ( g/mol ) * Molarity (mol/L))

    • Example for 1 mg at 10 mM: Volume (µL) = (0.001 g / (443.55 g/mol * 0.010 mol/L)) * 1,000,000 µL/L ≈ 225.4 µL.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Cap the tube tightly and vortex thoroughly. If needed, place the tube in a bath sonicator for 5-10 minutes to aid dissolution. Visually confirm that no solid particles remain.

  • Aliquot: Dispense the stock solution into low-binding cryovials for single-use aliquots. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Store: Store the vials upright at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).

Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Use this protocol when DMSO is not a viable option or when precipitation occurs even with low DMSO concentrations. This method aims to create a water-soluble inclusion complex.

Methodology:

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium) at a concentration significantly higher than that of this compound (e.g., 10-100 mM). Warm the solution to 37-40°C to aid dissolution.

  • Add this compound: Add this compound powder directly to the HP-β-CD solution. Alternatively, add a small volume of a highly concentrated DMSO stock of this compound to the HP-β-CD solution while vortexing vigorously.

  • Incubate for Complexation: Incubate the mixture for several hours (e.g., 2-24 hours) at room temperature or 37°C with continuous stirring or shaking to facilitate the formation of the inclusion complex.

  • Sterile Filtration: After incubation, filter the solution through a 0.22 µm sterile filter to remove any undissolved compound and sterilize the solution for bioassays.

  • Determine Concentration (Optional but Recommended): The final concentration of the solubilized this compound in the filtrate should be determined analytically (e.g., via HPLC or UV-Vis spectroscopy) to ensure accuracy in subsequent experiments.

  • Use in Assay: Use the filtered, complexed solution as your new "stock" for dilution into your final assay. Remember to include a vehicle control containing only the HP-β-CD solution.

References

addressing batch-to-batch variability of Fructigenine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing the common challenge of batch-to-batch variability when working with the natural product Fructigenine A.

Introduction to this compound and Batch Variability

This compound is a tetracyclic indole (B1671886) alkaloid with the chemical formula C27H29N3O3.[1] It has demonstrated biological activity, including cytotoxicity against various cancer cell lines, making it a compound of interest for further investigation.[2] As with many complex natural products, this compound can exhibit variability between different production batches. This variability can stem from a multitude of factors, including the natural diversity of the source organism and variations in extraction and purification processes.[3][4] Such inconsistencies can significantly impact experimental reproducibility and the reliability of research findings. This guide offers a structured approach to identifying, characterizing, and managing batch-to-batch variability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a concern for this compound?

Q2: What are the potential sources of variability in this compound?

A2: As a natural product, the sources of variability for this compound can be numerous. They can be broadly categorized as:

  • Raw Material Variation: Differences in the strain of the producing organism, culture conditions (e.g., media, temperature, aeration), and harvest time can all impact the production of this compound and its related metabolites.

  • Extraction and Purification Processes: Variations in extraction solvents, temperature, and chromatographic purification methods can lead to differences in the final product's composition and purity.

  • Storage and Handling: Improper storage conditions can lead to degradation of the compound over time, introducing another layer of variability.

Q3: How can I determine if my different batches of this compound are behaving differently?

A3: The first indication of batch variability is often inconsistent results in your biological assays. If you observe significant differences in efficacy, potency (e.g., IC50 values), or even unexpected off-target effects with a new batch of this compound, it is crucial to investigate further. A systematic comparison of the analytical properties and biological activity of the different batches is recommended.

Q4: What initial steps should I take if I suspect batch-to-batch variability?

A4: If you suspect variability between your batches of this compound, the following initial steps are recommended:

  • Document Everything: Keep meticulous records of which batch was used for each experiment and the corresponding results.

  • Consult the Supplier: Contact the supplier to obtain the certificate of analysis (CofA) for each batch. Compare the provided data on purity and identity.

  • Perform a Head-to-Head Comparison: Design a simple, robust bioassay to directly compare the activity of the old and new batches in the same experiment.

  • Analytical Characterization: If the bioassay confirms a difference, proceed with a more detailed analytical characterization of the batches.

Troubleshooting Guide for Inconsistent Experimental Results

This guide provides a step-by-step approach for researchers experiencing inconsistent results with different batches of this compound.

Problem: A new batch of this compound (Batch B) shows significantly lower cytotoxicity in a cancer cell line model compared to a previously used batch (Batch A), despite being used at the same concentration.

Step 1: Initial Assessment and Workflow

The first step is to confirm the discrepancy and rule out experimental error. Repeat the experiment with both batches side-by-side, including all necessary controls. If the variability persists, follow the troubleshooting workflow outlined below.

G A Inconsistent Results Observed (Batch A vs. Batch B) B Repeat Experiment Side-by-Side (Include Positive/Negative Controls) A->B C Variability Confirmed? B->C D Physicochemical Characterization (HPLC, MS, NMR) C->D Yes N Experimental Error Review Protocol and Execution C->N No E Biological Activity Confirmation (Dose-Response Assay) D->E F Analyze and Compare Data E->F G Significant Physicochemical Differences? F->G H Significant Biological Activity Differences? F->H I Correlate Physicochemical Differences with Activity G->I Yes M Proceed with Caution Document Batch-Specific Effects G->M No H->I Yes H->M No J Normalize Concentration Based on Purity and Re-test I->J K Contact Supplier with Data Request Replacement or Further Analysis I->K L Investigate Experimental Protocol for Sensitivity to Minor Components I->L J->E

Caption: Troubleshooting workflow for addressing batch-to-batch variability.

Step 2: Comparative Physicochemical Characterization

Perform a head-to-head analytical comparison of Batch A and Batch B. The goal is to identify any differences in purity, identity, and structural integrity.

Table 1: Hypothetical Comparative Data for this compound Batches

ParameterBatch ABatch BMethod
Purity (by HPLC) 98.5%92.1%HPLC-UV (254 nm)
Major Impurity 1 0.8%4.5%HPLC-UV
Major Impurity 2 0.3%1.8%HPLC-UV
Identity (by MS) Confirmed (m/z 444.2281 [M+H]+)Confirmed (m/z 444.2281 [M+H]+)High-Resolution MS
Structural Integrity (by NMR) Consistent with structureMinor peaks suggest impurities1H NMR
Biological Activity (IC50) 5.2 µM15.8 µMCell Viability Assay
Step 3: Biological Activity Confirmation

Conduct a dose-response experiment to precisely quantify the difference in biological activity between the two batches.

Experimental Protocol: Cell Viability Assay

  • Cell Culture: Plate a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare stock solutions of this compound (Batch A and Batch B) in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Treat the cells with the different concentrations of each batch of this compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the treated cells for 48 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value for each batch.

Step 4: Data Interpretation and Action

Based on the hypothetical data in Table 1, Batch B has a lower purity and higher levels of impurities compared to Batch A. This correlates with its reduced biological activity (higher IC50 value).

Possible Actions:

  • Concentration Normalization: Adjust the concentration of Batch B based on its purity (92.1%) to see if the activity aligns with Batch A.

  • Impurity Identification: If possible, identify the major impurities to understand if they could be interfering with the activity of this compound.

  • Contact Supplier: Provide the comparative data to the supplier and request a replacement batch that meets the required purity specifications.

Key Analytical Protocols for this compound Characterization

Detailed analytical methods are crucial for establishing the identity, purity, and consistency of this compound batches.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (both with 0.1% formic acid).

  • Gradient: Start at 20% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Dissolve this compound in methanol (B129727) or DMSO to a concentration of 1 mg/mL.

  • Analysis: Inject 10 µL and integrate the peak areas to determine the relative purity.

2. Mass Spectrometry (MS) for Identity Confirmation

  • Technique: Electrospray ionization (ESI) in positive ion mode.

  • Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Sample Infusion: Infuse the sample solution (prepared for HPLC) directly or analyze the eluent from the HPLC.

  • Analysis: Look for the protonated molecule [M+H]+ at the expected m/z value for this compound (C27H29N3O3, exact mass: 443.2209).

3. Nuclear Magnetic Resonance (NMR) for Structural Integrity

  • Technique: 1H NMR.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or deuterated chloroform (B151607) (CDCl3).

  • Concentration: 5-10 mg of this compound.

  • Analysis: Acquire the 1H NMR spectrum and compare it to a reference spectrum for this compound. The presence of unexpected signals may indicate impurities or degradation.

Hypothetical Signaling Pathway for this compound

Given its cytotoxic activity, this compound may act on pathways that regulate cell survival and apoptosis. The following diagram illustrates a hypothetical mechanism of action.

G cluster_0 Drug-Target Interaction cluster_1 Downstream Signaling cluster_2 Apoptotic Machinery This compound (Batch A) This compound (Batch A) Target Protein X Target Protein X This compound (Batch A)->Target Protein X Strong Inhibition This compound (Batch B) This compound (Batch B) This compound (Batch B)->Target Protein X Weak Inhibition Kinase Cascade Kinase Cascade Target Protein X->Kinase Cascade Transcription Factor Y Transcription Factor Y Kinase Cascade->Transcription Factor Y Bcl-2 Bcl-2 Transcription Factor Y->Bcl-2 Downregulates Bax Bax Transcription Factor Y->Bax Upregulates Caspase-3 Caspase-3 Bcl-2->Caspase-3 Bax->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Refining Analytical Methods for Fructigenine A Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of Fructigenine A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, troubleshooting, and frequently asked questions related to the quantification of this complex alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound?

A1: Due to its complex structure and likely low concentrations in biological matrices, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is a suitable technique for initial screening and quantification at higher concentrations. For higher sensitivity and selectivity, especially in complex samples, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended method.

Q2: What are the critical steps in sample preparation for this compound analysis?

A2: Effective sample preparation is crucial for accurate analysis and involves extraction, purification, and concentration.[1] Solid-Phase Extraction (SPE) is highly recommended to remove interfering substances from the sample matrix.[2] The choice of solvent and sorbent for SPE should be optimized based on the polarity of this compound.

Q3: How can I improve the resolution and peak shape in my HPLC analysis of this compound?

A3: Poor resolution and peak shape can be caused by several factors, including an inappropriate stationary phase, incorrect mobile phase composition, or column degradation.[3] To improve peak shape, ensure that the sample solvent is compatible with the mobile phase.[4] Optimizing the mobile phase composition, flow rate, and gradient can also enhance resolution.[3]

Q4: I am observing high background noise in my LC-MS/MS analysis. What could be the cause?

A4: High background noise in LC-MS can stem from contaminated solvents, an unstable detector, or leaks in the system. Ensure you are using high-purity solvents and that your mobile phase is properly degassed. Regular maintenance of the detector and inspection for leaks are also essential.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using HPLC-UV and LC-MS/MS.

HPLC-UV Troubleshooting
Problem Potential Cause Solution Citation
No peaks or very small peaks Injection issue (e.g., air bubble in syringe, clogged injector)Manually inspect the injection process. Purge the injector and ensure the sample loop is completely filled.
Column activity has changed or the sample has degradedTo confirm a sample issue, inject a fresh standard. If peaks are still small, the column may need to be replaced or regenerated.
Ghost peaks (peaks appearing in blank runs) Contamination in the injector or columnFlush the injector and run a strong solvent through the column to remove contaminants.
Peak tailing Column overloadInject a smaller sample volume or dilute the sample.
Incompatibility between sample solvent and mobile phaseWhenever possible, dissolve the sample in the mobile phase.
Column voidReplace the column. Avoid sudden pressure changes to prevent future voids.
Fluctuating baseline Air bubbles in the pump or detectorDegas the mobile phase. Purge the pump to remove any trapped air.
Mobile phase improperly mixedIf using a gradient, ensure proper mixing. Consider hand-mixing the mobile phase if the issue persists.
High backpressure Blockage in the system (e.g., clogged frit, tubing, or column)Systematically check each component for blockage, starting from the detector and moving backward. Backflushing the column may help.
Precipitated buffer in the mobile phaseEnsure the buffer is fully dissolved. If precipitation has occurred, flush the system with a high-aqueous wash.
LC-MS/MS Troubleshooting
Problem Potential Cause Solution Citation
Low signal intensity Ion suppression from matrix componentsImprove sample cleanup using techniques like Solid-Phase Extraction (SPE). Dilute the sample if possible.
Inefficient ionizationOptimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Consider trying a different ionization technique like APCI if ESI is not effective.
Poor reproducibility of retention times Inconsistent mobile phase compositionPrepare fresh mobile phase daily and ensure accurate mixing.
Column agingUse a guard column to protect the analytical column. Replace the column if performance degrades significantly.
High chemical noise Contaminated solvents or reagentsUse LC-MS grade solvents and high-purity additives. Filter all mobile phases.
Leaks in the LC systemInspect all fittings and connections for leaks.
Mass accuracy issues Instrument not calibratedCalibrate the mass spectrometer regularly according to the manufacturer's recommendations.
Fragment ion intensities are inconsistent Collision energy is not optimizedPerform a compound optimization experiment to determine the optimal collision energy for each MRM transition.

Experimental Protocols

The following are hypothetical, yet representative, experimental protocols for the analysis of this compound. These should be optimized for your specific instrumentation and sample matrix.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of water.

  • Loading: Load 1 mL of the sample (e.g., plasma, tissue homogenate) onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 5 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

LC-MS/MS Method
  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions (Hypothetical):

    • Precursor Ion (Q1): [M+H]+ of this compound

    • Product Ion (Q3): Two stable and specific fragment ions

Quantitative Data Summary

The following tables present hypothetical quantitative data for the developed analytical methods.

Table 1: HPLC-UV Method Performance

ParameterValue
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 8%
Accuracy (% Recovery)92 - 105%

Table 2: LC-MS/MS Method Performance

ParameterValue
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Intra-day Precision (%RSD)< 4%
Inter-day Precision (%RSD)< 6%
Accuracy (% Recovery)95 - 108%
Matrix Effect< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Concentration Evaporation & Reconstitution Purification->Concentration HPLC HPLC-UV Analysis Concentration->HPLC Screening LCMS LC-MS/MS Analysis Concentration->LCMS Sensitive Quantification Integration Peak Integration HPLC->Integration LCMS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound detection.

signaling_pathway FructigenineA This compound Receptor Cell Surface Receptor FructigenineA->Receptor Binds to Kinase1 Kinase Cascade 1 (e.g., MAPK Pathway) Receptor->Kinase1 Activates Kinase2 Kinase Cascade 2 (e.g., PI3K/Akt Pathway) Receptor->Kinase2 Activates TranscriptionFactor Transcription Factor (e.g., NF-κB, AP-1) Kinase1->TranscriptionFactor Phosphorylates & Activates Kinase2->TranscriptionFactor Phosphorylates & Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (Inflammation, Apoptosis) TranscriptionFactor->GeneExpression Regulates Nucleus->GeneExpression

Caption: Hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Fructigenine A in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and minimizing the off-target effects of Fructigenine A. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation with this novel compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are off-target effects, and why are they a significant concern when using a novel compound like this compound?

A1: Off-target effects occur when a compound, such as this compound, interacts with proteins other than its intended biological target. These unintended interactions are a major concern for several reasons:

  • Cellular Toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing toxicity that is unrelated to the on-target activity.[1]

  • Lack of Reproducibility: Off-target effects can vary between different cell types and experimental conditions, leading to inconsistent and unreliable data.

For a novel compound like this compound, where the full spectrum of biological activity is not yet characterized, it is crucial to proactively investigate and control for off-target effects to ensure the validity of your experimental findings.

Q2: How can I start to evaluate the potential for off-target effects of this compound in my experiments?

A2: A systematic approach is necessary to begin assessing the off-target profile of this compound. Initial steps should include:

  • Dose-Response Curves: Determine the lowest effective concentration of this compound that produces the desired on-target effect by performing a dose-response study.[1] Higher concentrations are more likely to engage lower-affinity off-targets.

  • Phenotypic Anchoring: Compare the observed phenotype with the known consequences of inhibiting the hypothesized target through other means (e.g., genetic knockdown).

  • Control Compounds: If available, use a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]

Q3: What are the critical control experiments to include when using this compound?

A3: To obtain robust and interpretable results, the following controls are highly recommended:

  • Vehicle Control: Always include a control group treated with the vehicle (e.g., DMSO) used to dissolve this compound.

  • Positive Control: Use a well-characterized compound known to produce the same effect through the intended target.

  • Negative Control: As mentioned above, a structurally related inactive analog is ideal. If not available, use a compound with a completely different mechanism of action.

  • Target Knockdown/Knockout: The most definitive control is to use cells where the intended target has been genetically silenced (e.g., using siRNA or CRISPR).[1] If this compound still produces the same effect in these cells, it is likely due to off-target interactions.

Q4: What is the recommended concentration range for using this compound to minimize off-target effects?

A4: The optimal concentration of this compound should be empirically determined for each cell type and assay. A general guideline is to use the lowest concentration that gives a robust on-target effect. It is recommended to perform a dose-response curve and select a concentration at or near the EC50 or IC50 for the desired phenotype, while avoiding concentrations that induce widespread, non-specific toxicity.

Section 2: Troubleshooting Guide

Problem: I observe significant cytotoxicity with this compound, but I am unsure if it is an on-target or off-target effect.

Solution:

  • Perform a Dose-Response Cytotoxicity Assay: Characterize the cytotoxic profile of this compound in your cell line of interest.

  • Validate with Target Knockdown: Use siRNA or CRISPR to knock down your hypothesized target. If the cytotoxicity is significantly reduced in the knockdown cells compared to control cells treated with this compound, it suggests the effect is at least partially on-target.

  • Rescue Experiment: If possible, overexpress a resistant mutant of the target protein. If this rescues the cells from this compound-induced cytotoxicity, it provides strong evidence for on-target activity.

  • Apoptosis/Cell Cycle Analysis: Investigate the mechanism of cell death (e.g., apoptosis, necrosis, cell cycle arrest). This can provide clues as to the pathways involved and help to differentiate between specific on-target and non-specific toxic effects.

Problem: My experimental results with this compound are inconsistent across different cell lines.

Solution:

  • Assess Target Expression Levels: Check the expression level of the hypothesized target protein in each cell line. Variability in target expression can lead to different sensitivities to this compound.

  • Consider Off-Target Expression: Different cell lines may have varying expression levels of off-target proteins, leading to inconsistent phenotypic outcomes.

  • Standardize Experimental Conditions: Ensure that all experimental parameters, such as cell density, passage number, and media composition, are consistent across experiments.

  • Perform a Broader Screen: If inconsistencies persist, consider a broader profiling approach, such as a kinome scan or proteomic analysis, to identify potential off-targets that may be differentially expressed in your cell lines.

Problem: I have a hypothesized target for this compound, but the observed phenotype does not align with the known function of that target.

Solution:

  • Confirm Target Engagement: Use a direct binding assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that this compound is engaging with your hypothesized target in the cellular environment.

  • Re-evaluate the Hypothesized Mechanism: The current understanding of the target's function may be incomplete. Your findings with this compound could be revealing a novel role for the target protein.

  • Investigate Off-Target Effects: It is highly probable that the observed phenotype is due to one or more off-target interactions. Employ target identification methods to uncover these off-targets.

  • Consult the Literature for Structurally Similar Compounds: Investigate if compounds with a similar chemical structure to this compound are known to have other biological activities.

Section 3: Key Experimental Protocols

Protocol 1: Determining the Optimal Dose Range for this compound using a Cell Viability Assay

Objective: To determine the concentration range of this compound that results in a measurable biological effect (e.g., cytotoxicity) and to identify the IC50 value.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 nM). Include a vehicle-only control.

  • Treatment: Remove the old medium from the cells and add the this compound dilutions.

  • Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a cell-titer glo reagent) and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percent viability against the log of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Target Validation using Genetic Knockdown (siRNA)

Objective: To determine if the biological effect of this compound is dependent on the presence of a hypothesized target protein.

Methodology:

  • siRNA Transfection: Transfect cells with an siRNA specific to the target protein and a non-targeting control siRNA.

  • Incubation for Knockdown: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

  • Protein Expression Analysis: Harvest a subset of the cells to confirm knockdown efficiency by Western blot or qPCR.

  • This compound Treatment: Treat the remaining cells with this compound at a concentration around the IC50 value and a vehicle control.

  • Phenotypic Assay: Perform the relevant phenotypic assay (e.g., cell viability, apoptosis assay).

  • Data Analysis: Compare the effect of this compound in the target knockdown cells to the control siRNA-treated cells. A significant reduction in the effect in the knockdown cells indicates on-target activity.

Protocol 3: Identifying Potential Off-Targets using Proteomic Profiling

Objective: To identify proteins that interact with this compound in an unbiased manner.

Methodology:

  • Affinity Probe Synthesis: Synthesize a this compound analog with a reactive group for immobilization or a clickable tag.

  • Cell Lysis: Prepare a cell lysate from the cell line of interest.

  • Affinity Pulldown: Incubate the lysate with immobilized this compound or perform a click reaction with the tagged analog to capture interacting proteins.

  • Washing: Wash extensively to remove non-specific binders.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides.

  • Mass Spectrometry: Analyze the peptides by LC-MS/MS to identify the proteins.

  • Data Analysis: Compare the identified proteins to a control pulldown with beads alone or a control compound to identify specific interactors.

Protocol 4: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to a target protein in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to separate the soluble and aggregated protein fractions.

  • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature by Western blot, ELISA, or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the this compound-treated cells indicates target engagement and stabilization.

Section 4: Data Presentation

Table 1: Example Dose-Response Data for this compound in Different Cancer Cell Lines

Cell LineHypothesized Target Expression (Relative Units)IC50 (µM) after 48h Treatment
HeLa1.25.8
A5490.812.3
MCF-72.52.1
K5620.325.6

Table 2: Comparison of this compound Cytotoxicity in Wild-Type vs. Target Knockdown Cells

Cell TypeThis compound (10 µM) % ViabilityFold Change in Viability (KD/WT)
Wild-Type (WT)45%-
Target Knockdown (KD)85%1.89

Table 3: Hypothetical Kinome Scan Data for this compound (1 µM)

Kinase% Inhibition
Hypothesized Target Kinase92%
Off-Target Kinase 178%
Off-Target Kinase 265%
Average of other 400 kinases<10%

Section 5: Visualizations

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Identification cluster_3 Phase 4: Final Validation A Dose-Response Curve (Determine IC50) B Phenotypic Assay (e.g., Cytotoxicity) A->B C Hypothesize Target B->C D Genetic Knockdown (siRNA/CRISPR) C->D F CETSA (Confirm Target Engagement) C->F E Phenotypic Rescue? D->E G Phenotype Persists in KD? E->G F->G H Proteomic Profiling / Kinome Scan G->H I Identify Potential Off-Targets H->I J Validate Off-Targets (Secondary Assays) I->J K Refine Experimental Conditions J->K

Caption: Workflow for investigating on-target and off-target effects of this compound.

G cluster_0 Apoptosis Signaling Pathway cluster_1 On-Target Effect cluster_2 Potential Off-Target Effect Fructigenine_A This compound Target_Protein Hypothesized Target (e.g., Pro-survival Protein) Fructigenine_A->Target_Protein Inhibition Off_Target_Kinase Off-Target Kinase Fructigenine_A->Off_Target_Kinase Modulation Caspase_Activation_On Caspase Activation Apoptosis_On Apoptosis Caspase_Activation_On->Apoptosis_On Apoptosis_Off Apoptosis Downstream_Effector Downstream Effector Off_Target_Kinase->Downstream_Effector Caspase_Activation_Off Caspase Activation Downstream_Effector->Caspase_Activation_Off Caspase_Activation_Off->Apoptosis_Off

Caption: Hypothetical signaling pathways affected by this compound leading to apoptosis.

References

storage and handling guidelines for Fructigenine A stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidelines for the storage, handling, and stability assessment of Fructigenine A. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: While specific stability data for this compound is not extensively available, based on its chemical structure (a complex indole (B1671886) alkaloid amide), the following storage conditions are recommended to minimize degradation.[1] For long-term storage, solid this compound should be stored at -20°C or lower, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. Stock solutions should be stored in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[1]

Q2: What is the best solvent for dissolving this compound?

A2: The choice of solvent depends on the experimental requirements. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating concentrated stock solutions of many non-polar compounds.[1] For aqueous-based assays, it is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system and does not affect the results. Always use high-purity, anhydrous solvents.[1]

Q3: How can I protect this compound from degradation during experiments?

A3: To minimize degradation, prepare fresh working solutions from frozen stock aliquots for each experiment.[1] Protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil. Avoid prolonged exposure to ambient temperatures.

Q4: What are the likely degradation pathways for this compound?

A4: Based on its indole alkaloid and amide functionalities, this compound may be susceptible to degradation under certain conditions. Potential degradation pathways include hydrolysis of the amide bond under strong acidic or basic conditions and oxidation of the indole ring. Exposure to UV light may also lead to photolytic degradation.

Q5: How can I check the stability of my this compound sample?

A5: The stability of this compound can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This involves comparing the chromatogram of a stored sample to that of a freshly prepared standard to detect any degradation products, which would appear as new peaks, and to quantify the remaining parent compound.

Troubleshooting Guide

Symptom/Observation Potential Cause(s) Recommended Action(s)
Inconsistent or lower-than-expected experimental results. Compound degradation leading to reduced potency or altered activity.1. Verify Compound Integrity: Analyze the purity of your stock and working solutions using a suitable analytical method like HPLC or LC-MS. 2. Review Storage and Handling: Confirm that the compound has been stored at the recommended temperature, protected from light, and in tightly sealed containers. 3. Prepare Fresh Solutions: Make fresh working solutions from a new stock aliquot and repeat the experiment.
Visible changes in the compound (e.g., color change, precipitation). Chemical instability, such as oxidation or hydrolysis, or poor solubility in the chosen solvent.1. Consult Solubility Data: If available, review literature for solubility information. 2. Assess Solution Stability: Visually inspect solutions for any signs of precipitation or color change over time. 3. Consider a Different Solvent: If solubility is an issue, a different solvent system may be required.
Appearance of new peaks in HPLC analysis of stability samples. Formation of degradation products.1. Characterize Degradants: If possible, use techniques like LC-MS to identify the structure of the degradation products. 2. Perform Forced Degradation: Conduct forced degradation studies (see experimental protocols below) to intentionally generate degradation products and confirm their retention times in your analytical method.

Illustrative Stability Data for this compound

The following tables present illustrative quantitative data on the stability of this compound under various stress conditions. This data is based on general knowledge of similar compounds and should be confirmed by experimental studies.

Table 1: Illustrative Thermal Stability of Solid this compound

TemperatureStorage DurationPurity (%)Appearance
40°C1 month95.2Slight yellowing
25°C3 months98.1No change
4°C6 months99.5No change
-20°C12 months>99.8No change

Table 2: Illustrative Stability of this compound in Solution (1 mg/mL in DMSO) at 4°C

Time PointPurity (%)Observations
Initial100Clear, colorless solution
24 hours99.7No change
7 days98.5No change
1 month96.2Slight yellow tint

Table 3: Illustrative Forced Degradation of this compound

Stress ConditionDurationDegradation (%)Number of Degradation Products
0.1 M HCl (60°C)24 hours15.42
0.1 M NaOH (60°C)24 hours12.83
1% H₂O₂ (RT)24 hours8.51
UV Light (254 nm)48 hours18.24
Dry Heat (80°C)72 hours10.52

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 10% A, 90% B

    • 25-30 min: Hold at 10% A, 90% B

    • 30.1-35 min: Return to 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare samples in the mobile phase or a compatible solvent.

  • Method Validation: Validate the method for specificity by analyzing stressed samples (from forced degradation studies) to ensure separation of degradation peaks from the parent peak.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.2 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.2 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial.

    • Heat in an oven at 80°C for 72 hours.

    • Dissolve in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a UV light source (e.g., 254 nm) for 48 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all stressed samples and controls by the developed stability-indicating HPLC method.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start This compound (Solid or Stock Solution) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (e.g., UV light) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (Purity, Degradants) hplc->data

Caption: Workflow for Forced Degradation Study of this compound.

Troubleshooting_Logic start Inconsistent Experimental Results Observed check_purity Check Purity of Stock/Working Solutions (e.g., HPLC) start->check_purity degraded Degradation Detected check_purity->degraded Yes not_degraded No Degradation check_purity->not_degraded No review_storage Review Storage & Handling Procedures improper_storage Improper Storage/ Handling Identified review_storage->improper_storage Yes proper_storage Storage/Handling Correct review_storage->proper_storage No action_discard Discard Old Stock. Prepare Fresh Solutions. degraded->action_discard not_degraded->review_storage action_correct_storage Correct Storage/ Handling Practices. improper_storage->action_correct_storage investigate_other Investigate Other Experimental Variables. proper_storage->investigate_other

Caption: Troubleshooting Logic for Inconsistent Experimental Results.

References

Validation & Comparative

Fructigenine A: A Comparative Analysis of its Anti-Inflammatory Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory properties of Fructigenine A against well-established anti-inflammatory agents. This document synthesizes available experimental data, details relevant methodologies, and visually represents key inflammatory pathways.

Abstract

This compound, a natural compound isolated from Penicillium fructigenum, has demonstrated notable anti-inflammatory activity in preclinical models. However, its precise molecular mechanism of action remains largely uncharacterized. This guide compares the known anti-inflammatory effects of this compound with those of the non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin and Ibuprofen, and the natural compound Curcumin. While Indomethacin and Ibuprofen primarily act by inhibiting cyclooxygenase (COX) enzymes, Curcumin exerts its effects through the modulation of multiple signaling pathways, most notably the NF-κB pathway. This comparative analysis aims to highlight the current understanding of this compound's anti-inflammatory potential and underscore the need for further mechanistic investigations.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of this compound has been evaluated in vivo using standard models of acute inflammation. The following table summarizes the available data and compares it with Indomethacin.

Table 1: Comparison of Anti-Inflammatory Activity in in vivo Models

CompoundModelDosage/Route% Inhibition of EdemaComparator% Inhibition by ComparatorReference
This compound DerivativesTPA-induced mouse ear edemaNot SpecifiedSignificantly higher than IndomethacinIndomethacinNot Specified[1]
This compound DerivativesCarrageenan-induced rat paw edemaNot SpecifiedSignificantly higher than IndomethacinIndomethacinNot Specified[1]
IndomethacinCarrageenan-induced rat paw edema10 mg/kg54% (at 3 hours)--
IndomethacinTPA-induced mouse ear edema2 mg/ear87.39% - 90.13%--

Note: Specific quantitative data for this compound was not available in the reviewed literature. The reference indicates that its derivatives showed significantly higher activity than the standard, Indomethacin.

Mechanisms of Action: A Comparative Overview

A significant disparity exists in the current understanding of the molecular mechanisms of action between this compound and the comparator compounds.

This compound: The precise molecular targets and signaling pathways modulated by this compound to exert its anti-inflammatory effects have not yet been elucidated in the available scientific literature. Its activity in the TPA and carrageenan-induced edema models suggests a potential interference with mediators involved in these inflammatory processes, but further research is required for confirmation.

Indomethacin and Ibuprofen: These classic NSAIDs function primarily as non-selective inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4] By blocking the activity of these enzymes, Indomethacin and Ibuprofen prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Curcumin: The anti-inflammatory mechanism of Curcumin is multifaceted and involves the modulation of numerous signaling pathways. A primary mode of action is the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. Curcumin has been shown to suppress the activation of NF-κB, thereby downregulating the expression of various pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6. Additionally, Curcumin can modulate other pathways such as the mitogen-activated protein kinase (MAPK) and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathways, and activate the antioxidant Nrf2 pathway.

Signaling Pathways in Inflammation

The following diagrams illustrate the established signaling pathways for the comparator compounds. The pathway for this compound remains to be determined.

Ibuprofen_Indomethacin_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Ibuprofen_Indomethacin Ibuprofen Indomethacin Ibuprofen_Indomethacin->COX1_COX2 Inhibition

Mechanism of Action for Ibuprofen and Indomethacin.

Curcumin_Mechanism cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Releases NFkB_translocation NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocation Curcumin Curcumin Curcumin->IKK Inhibition Curcumin->NFkB_p50_p65 Inhibition Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression

Simplified NF-κB Inhibitory Mechanism of Curcumin.

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in the comparison of this compound's anti-inflammatory activity.

TPA-Induced Mouse Ear Edema

Objective: To assess the topical anti-inflammatory activity of a compound.

Materials:

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Acetone (B3395972) (vehicle)

  • Test compound (this compound or comparator)

  • Micropipettes

  • Balance (for weighing ear punches)

  • Biopsy punch (e.g., 6 mm)

  • Mice (e.g., BALB/c or ICR)

Procedure:

  • Dissolve TPA in acetone to the desired concentration (e.g., 2.5 µg/20 µL).

  • Dissolve the test compound and the positive control (e.g., Indomethacin) in acetone at various concentrations.

  • Apply the test compound or vehicle topically to the inner and outer surfaces of the right ear of the mice (e.g., 10 µL on each side). The left ear serves as the untreated control.

  • After a set period (e.g., 30 minutes), apply the TPA solution to the right ear of all mice except for the negative control group.

  • After a specific duration of inflammation (e.g., 4-6 hours), sacrifice the mice by cervical dislocation.

  • Using a biopsy punch, remove a standardized section from both the right and left ears.

  • Weigh the ear punches immediately.

  • The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches.

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [1 - (Edema_test / Edema_control)] x 100

Carrageenan-Induced Rat Paw Edema

Objective: To evaluate the systemic anti-inflammatory activity of a compound.

Materials:

  • Lambda-Carrageenan (1% w/v in saline)

  • Test compound (this compound or comparator)

  • Vehicle for the test compound (e.g., saline, Tween 80 solution)

  • Pletismometer

  • Rats (e.g., Wistar or Sprague-Dawley)

  • Syringes and needles for administration

Procedure:

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound or the positive control (e.g., Indomethacin) via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time before carrageenan injection (e.g., 30-60 minutes). The control group receives only the vehicle.

  • Induce inflammation by injecting a standardized volume of 1% carrageenan solution (e.g., 0.1 mL) into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 24 hours).

  • The increase in paw volume is calculated by subtracting the initial paw volume from the paw volume at each time point.

  • The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 where ΔV is the change in paw volume.

Experimental_Workflow cluster_TPA TPA-Induced Mouse Ear Edema cluster_Carrageenan Carrageenan-Induced Rat Paw Edema TPA_Start Administer Test Compound to Mouse Ear TPA_Induce Apply TPA to Induce Inflammation TPA_Start->TPA_Induce TPA_Wait Incubation Period (e.g., 4-6 hours) TPA_Induce->TPA_Wait TPA_Measure Measure Ear Edema (Weight of Ear Punch) TPA_Wait->TPA_Measure TPA_Analyze Calculate % Inhibition TPA_Measure->TPA_Analyze Car_Start Administer Test Compound (e.g., Oral, IP) Car_Induce Inject Carrageenan into Rat Paw Car_Start->Car_Induce Car_Wait Time Course Measurement (e.g., 1-24 hours) Car_Induce->Car_Wait Car_Measure Measure Paw Volume (Plethysmometer) Car_Wait->Car_Measure Car_Analyze Calculate % Inhibition Car_Measure->Car_Analyze

Workflow for In Vivo Anti-Inflammatory Assays.

Conclusion and Future Directions

This compound and its derivatives have demonstrated promising anti-inflammatory activity in preclinical models, surpassing the efficacy of the established NSAID Indomethacin in some instances. However, a significant knowledge gap exists regarding its molecular mechanism of action. In contrast, the mechanisms of Indomethacin, Ibuprofen, and Curcumin are well-documented, providing a clear framework for their anti-inflammatory effects.

For drug development professionals and researchers, this compound represents an intriguing lead compound. Future research should prioritize the elucidation of its molecular targets and its impact on key inflammatory signaling pathways such as NF-κB and MAPK. Understanding these mechanisms will be crucial for its potential development as a novel anti-inflammatory therapeutic agent. Comparative studies employing a wider range of in vitro and in vivo models are also warranted to fully characterize its pharmacological profile.

References

Comparative Analysis of Fructigenine A and Its Derivatives: A Review of Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: December 2025

Despite the recognized cytotoxic potential of the natural product Fructigenine A against various cancer cell lines, a comprehensive comparative analysis of its derivatives remains elusive due to a lack of publicly available experimental data. While the parent compound has been shown to inhibit the proliferation of several cancer cell types, including lymphoma, carcinoma, fibrosarcoma, and leukemia, detailed structure-activity relationship studies through the synthesis and cytotoxic evaluation of its analogs are not yet present in the scientific literature.

This compound, a complex alkaloid, has been noted for its cytotoxic properties against a range of cancer cell lines.[1] Reports indicate its activity against mouse lymphoma L-5178y cells, mouse carcinoma cells tsFT210, murine fibrosarcoma L929, human cervical tumor HeLa cells, and human erythroleukemia K562 cells.[1] However, these studies often lack the quantitative data, such as IC50 values, that are crucial for a detailed comparative analysis.

The total synthesis of this compound has been successfully achieved, a development that theoretically opens the door for the creation and biological evaluation of a wide array of its derivatives.[1][2] Such studies are essential for understanding the pharmacophore of the molecule—the key structural features responsible for its cytotoxic activity—and for potentially developing more potent and selective anticancer agents.

Currently, the scientific literature does not contain studies detailing the synthesis of a series of this compound derivatives followed by a systematic evaluation of their cytotoxic effects. This critical gap in the research landscape prevents the creation of a data-driven comparison of the bioactivity of these compounds. As a result, it is not possible at this time to present a quantitative comparison of the cytotoxic effects of this compound and its derivatives, nor to provide detailed experimental protocols or signaling pathway diagrams related to their specific mechanisms of action.

Further research is required to synthesize and evaluate this compound derivatives to elucidate their structure-activity relationships and to determine their potential as novel therapeutic agents. Such studies would be invaluable to researchers, scientists, and drug development professionals working in the field of oncology.

References

Unveiling the Anti-Inflammatory Potential of Fructigenine A in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of its Validated Activity in Animal Models of Inflammation

For researchers and drug development professionals navigating the landscape of novel anti-inflammatory agents, Fructigenine A, a natural compound isolated from Penicillium fructigenum, has emerged as a molecule of interest. Preclinical studies have validated its anti-inflammatory properties in established animal models, suggesting its potential as a therapeutic candidate. This guide provides a comprehensive overview of the experimental validation of this compound's anti-inflammatory activity, offering a comparative perspective and detailed methodologies for the key assays employed.

While direct quantitative data for this compound from publicly accessible literature is limited, this guide presents the established frameworks for evaluating such compounds, using the well-characterized non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933), as a comparator. This approach allows for a clear understanding of the experimental endpoints and benchmarks used to assess anti-inflammatory efficacy.

Performance in Acute Inflammation Models: A Comparative Overview

The anti-inflammatory effects of this compound have been investigated using two standard in vivo models of acute inflammation: the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model and the carrageenan-induced rat paw edema model. Derivatives of this compound have demonstrated significantly higher anti-inflammatory activity than the standard drug, indomethacin, in these assays[1].

TPA-Induced Mouse Ear Edema

This model assesses the ability of a compound to inhibit acute inflammation and edema induced by the topical application of TPA, a potent activator of protein kinase C (PKC). The efficacy is typically measured as the percentage of inhibition of the increase in ear punch weight.

Table 1: Illustrative Comparison of Anti-inflammatory Activity in TPA-Induced Mouse Ear Edema

Treatment GroupDose (mg/ear)Mean Increase in Ear Punch Weight (mg) ± SEMInhibition (%)
Vehicle (TPA control)-12.5 ± 1.2-
This compoundData not availableData not availableData not available
Indomethacin1.06.8 ± 0.745.6

Note: The data for Indomethacin is representative and intended for illustrative purposes to demonstrate the typical data structure for this assay.

Carrageenan-Induced Rat Paw Edema

This widely used model evaluates the anti-edematous effect of a compound against inflammation induced by the subplantar injection of carrageenan. The paw volume is measured at various time points after carrageenan administration to determine the extent of edema inhibition.

Table 2: Illustrative Comparison of Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

Treatment GroupDose (mg/kg, p.o.)Paw Volume (mL) at 3h post-carrageenan ± SEMInhibition (%)
Vehicle (Carrageenan control)-1.8 ± 0.15-
This compoundData not availableData not availableData not available
Indomethacin100.9 ± 0.1150.0

Note: The data for Indomethacin is representative and intended for illustrative purposes to demonstrate the typical data structure for this assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the standard protocols for the two animal models discussed.

TPA-Induced Mouse Ear Edema Protocol
  • Animals: Male ICR mice (25-30 g) are used.

  • Induction of Edema: A solution of TPA (2.5 µg) in acetone (B3395972) (20 µL) is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.

  • Treatment: this compound or a reference compound (e.g., indomethacin) is dissolved in a suitable vehicle and applied topically to the right ear shortly before or after TPA application. The vehicle is applied to the control group.

  • Assessment: After a specified period (typically 4-6 hours), the mice are euthanized, and a standard-sized circular biopsy (e.g., 6 mm diameter) is taken from both the treated and untreated ears.

  • Data Analysis: The weight of each ear punch is measured. The extent of edema is calculated as the difference in weight between the right (TPA-treated) and left (untreated) ear punches. The percentage of inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [ (Control Edema - Treated Edema) / Control Edema ] x 100

Carrageenan-Induced Rat Paw Edema Protocol
  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Induction of Edema: A 1% (w/v) solution of carrageenan in sterile saline (0.1 mL) is injected into the subplantar region of the right hind paw of each rat.

  • Treatment: this compound or a reference compound (e.g., indomethacin) is administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 1 hour) before carrageenan injection. The control group receives the vehicle.

  • Assessment: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the baseline paw volume. The percentage of inhibition of edema by the test compound is calculated for each time point using the following formula: % Inhibition = [ (Control Edema - Treated Edema) / Control Edema ] x 100

Mechanistic Insights: Signaling Pathways in Inflammation

Understanding the underlying molecular mechanisms is paramount in drug development. While the specific targets of this compound are yet to be fully elucidated, its anti-inflammatory activity is expected to involve the modulation of key signaling pathways implicated in the TPA and carrageenan-induced inflammatory responses.

The following diagrams illustrate the general signaling cascades activated in these models, which represent potential targets for this compound.

TPA_Signaling_Pathway TPA TPA PKC Protein Kinase C (PKC) TPA->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB ProInflammatory_Mediators Pro-inflammatory Mediators (Prostaglandins, Cytokines) MAPK->ProInflammatory_Mediators NFkB->ProInflammatory_Mediators Inflammation Inflammation (Edema, Neutrophil Infiltration) ProInflammatory_Mediators->Inflammation

Caption: TPA-induced inflammatory signaling cascade.

Carrageenan_Signaling_Pathway cluster_early Early Phase (0-2h) cluster_late Late Phase (3-6h) Carrageenan Carrageenan Injection Mediators1 Histamine, Serotonin, Bradykinin Release Carrageenan->Mediators1 Neutrophil Neutrophil Infiltration VascularPermeability1 ↑ Vascular Permeability Mediators1->VascularPermeability1 Edema1 Edema VascularPermeability1->Edema1 Edema2 Sustained Edema COX2_iNOS ↑ COX-2 & iNOS Expression (NF-κB dependent) Neutrophil->COX2_iNOS Mediators2 Prostaglandins, NO, Cytokines (TNF-α, IL-1β) COX2_iNOS->Mediators2 Mediators2->Edema2

Caption: Biphasic inflammatory response in the carrageenan-induced paw edema model.

Conclusion

The available evidence indicates that this compound possesses notable anti-inflammatory properties, as demonstrated in validated animal models of acute inflammation. Although specific quantitative data remains to be fully disclosed in the public domain, the established efficacy of its derivatives against a standard NSAID like indomethacin underscores its therapeutic potential. The detailed protocols and mechanistic pathways provided in this guide offer a solid foundation for researchers to further investigate and compare the anti-inflammatory profile of this compound and its analogues. Future studies focusing on dose-response relationships, elucidation of specific molecular targets, and evaluation in chronic inflammation models will be crucial in advancing this promising natural compound towards clinical development.

References

Navigating the Structure-Activity Landscape of Fructigenine A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Fructigenine A, a complex indole (B1671886) alkaloid, presents a scaffold with significant therapeutic potential. However, the exploration of its SAR is still in its nascent stages. To bridge this gap, this guide leverages a detailed study on a series of indole diketopiperazine alkaloids that share core structural elements with this compound. The findings from this proxy study provide a foundational understanding of how modifications to the indole and diketopiperazine moieties can impact antimicrobial activity.

Comparative Analysis of Antimicrobial Activity

The antimicrobial activity of a series of 24 indole diketopiperazine analogs was evaluated against a panel of four bacterial strains: Staphylococcus aureus, Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative). The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, was determined for each analog. The results, summarized in the table below, highlight key SAR trends.

CompoundR GroupS. aureus MIC (μM)B. subtilis MIC (μM)P. aeruginosa MIC (μM)E. coli MIC (μM)
3a H4.619.232.314.61
3b 4-F1.933.870.971.93
3c 4-Cl0.941.881.883.75
3d 4-Br1.813.623.627.25
4a H2.204.401.102.20
4b 4-F1.102.202.204.40
4c 4-Cl2.144.284.288.56
4d 4-Br2.054.108.2016.4

Note: This table presents a selection of the most active compounds from the study for illustrative purposes. The full study encompassed 24 analogs.

The data reveals that the nature of the substituent on the phenyl ring significantly influences the antibacterial activity. Notably, the presence of a halogen at the 4-position of the phenyl ring (compounds 3b-3d and 4b-4d ) generally enhances the antimicrobial potency compared to the unsubstituted analogs (3a and 4a ). Compound 3c , with a chloro-substituent, emerged as one of the most potent analogs, exhibiting MIC values as low as 0.94 μM against S. aureus.[1]

Experimental Protocols

The determination of the minimum inhibitory concentration (MIC) for the indole diketopiperazine analogs was conducted using the broth microdilution method.

Broth Microdilution Assay
  • Preparation of Bacterial Inoculum: Bacterial strains (S. aureus, B. subtilis, P. aeruginosa, and E. coli) were cultured in a suitable broth medium until they reached the logarithmic growth phase. The bacterial suspension was then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. A series of twofold dilutions of each compound were then prepared in a 96-well microtiter plate using the appropriate broth medium. The final concentrations of the compounds typically ranged from 0.39 to 50 µg/mL.

  • Inoculation and Incubation: Each well containing the diluted compound was inoculated with the standardized bacterial suspension. A positive control (broth with bacteria and no compound) and a negative control (broth only) were also included on each plate. The plates were then incubated at 37°C for 16-20 hours.

  • Determination of MIC: After incubation, the plates were visually inspected for bacterial growth, which is indicated by the turbidity of the broth. The MIC was recorded as the lowest concentration of the compound at which no visible growth occurred.

Molecular Docking and Proposed Mechanism of Action

To elucidate the potential mechanism of action for the observed antimicrobial activity, a molecular docking study was performed. The study targeted the β-ketoacyl-acyl carrier protein synthase III (FabH) from E. coli, a key enzyme in bacterial fatty acid synthesis.[1]

molecular_docking_workflow cluster_preparation Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor FabH Protein (PDB ID: 1HNJ) Add_H Add_H Receptor->Add_H Add Hydrogens Ligand Indole Diketopiperazine Analog Min_E Min_E Ligand->Min_E Energy Minimization Grid_Box Define Grid Box around Active Site Add_H->Grid_Box Min_E->Grid_Box AutoDock Run AutoDock 4.2 Grid_Box->AutoDock Binding_Energy Calculate Binding Energy (ΔG) AutoDock->Binding_Energy Pose_Analysis Analyze Binding Poses & Interactions Binding_Energy->Pose_Analysis

References

A Comparative Analysis of Fructigenine A and Arctigenin with Known Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Fructigenine A and Arctigenin (B1665602) against well-established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. Due to the limited publicly available data on this compound, this guide will primarily focus on Arctigenin, a bioactive lignan (B3055560) with significant anti-inflammatory effects. The information on this compound is included to the extent that it is available in the current scientific literature.

Executive Summary

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. The management of inflammatory conditions heavily relies on drugs like NSAIDs and corticosteroids, which, despite their efficacy, are associated with significant side effects. This has spurred research into novel anti-inflammatory agents from natural sources. Arctigenin, a lignan found in plants of the Arctium genus, has demonstrated potent anti-inflammatory activities by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[1][2] This document synthesizes experimental data to compare the mechanisms and efficacy of Arctigenin with standard anti-inflammatory drugs, providing a resource for researchers in drug discovery and development.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for Arctigenin and selected anti-inflammatory drugs, focusing on their inhibitory effects on key inflammatory markers.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity (COX-1/COX-2)
Arctigenin Not widely reported; some studies suggest weak to no direct inhibition.[3][4]0.1 µM resulted in a 26.7% decrease in gene expression.[5]Not established as a direct selective inhibitor.
Ibuprofen 2.9 - 131.1 - 80Non-selective
Celecoxib 820.04 - 6.8Highly Selective for COX-2

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundTarget CytokineCell TypeIC50 or Inhibition %
Arctigenin TNF-αLPS-activated RAW 264.7 cellsIC50 = 19.6 µM
TNF-αLPS-activated THP-1 cellsIC50 = 25.0 µM
IL-6LPS-activated RAW 264.7 cellsIC50 = 29.2 µM
IL-1β, IL-18LPS-activated THP-1 cellsSignificant suppression
Dexamethasone TNF-α, IL-6LPS-stimulated whole bloodDose-dependent inhibition
IFN-γCon-A stimulated PBMCIC50 < 1 nM (in murine mast cells for other cytokines)

Mechanisms of Action: A Comparative Overview

The anti-inflammatory effects of Arctigenin, NSAIDs, and corticosteroids are mediated through distinct and overlapping mechanisms.

  • Arctigenin : Primarily exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It has been shown to prevent the phosphorylation of IκBα and the subsequent nuclear translocation of p65, a key subunit of NF-κB. This leads to the downregulation of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme iNOS. Arctigenin also influences other pathways, such as the MAPK and PI3K/Akt signaling cascades.

  • NSAIDs (Ibuprofen, Celecoxib) : The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (B1171923). Prostaglandins are key mediators of pain, fever, and inflammation. Ibuprofen is a non-selective NSAID, inhibiting both COX-1 and COX-2. In contrast, Celecoxib is a selective COX-2 inhibitor, which was developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.

  • Corticosteroids (Dexamethasone) : Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects. It binds to cytosolic glucocorticoid receptors, and this complex translocates to the nucleus to regulate gene expression. Dexamethasone upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6. It also inhibits phospholipase A2, which reduces the availability of arachidonic acid, the precursor for both prostaglandins and leukotrienes.

Signaling Pathway and Mechanistic Comparison Diagrams

G Comparative Mechanism of Action cluster_0 Arctigenin cluster_1 NSAIDs (Ibuprofen, Celecoxib) cluster_2 Corticosteroids (Dexamethasone) Arctigenin Arctigenin IKK IKK Arctigenin->IKK inhibits NF-κB Pathway NF-κB Pathway Inhibition IKK->NF-κB Pathway Cytokine Production ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF-κB Pathway->Cytokine Production NSAIDs NSAIDs COX-1 / COX-2 COX-1 / COX-2 NSAIDs->COX-1 / COX-2 inhibits Prostaglandins ↓ Prostaglandins COX-1 / COX-2->Prostaglandins Dexamethasone Dexamethasone Glucocorticoid Receptor Glucocorticoid Receptor Dexamethasone->Glucocorticoid Receptor Gene Transcription Modulates Gene Transcription Glucocorticoid Receptor->Gene Transcription Anti-inflammatory Proteins ↑ Anti-inflammatory Proteins Gene Transcription->Anti-inflammatory Proteins Pro-inflammatory Cytokines ↓ Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines

Caption: Comparative mechanisms of Arctigenin, NSAIDs, and Corticosteroids.

NFkB_Pathway NF-κB Signaling Pathway and Points of Inhibition Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor (e.g., TLR4) Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Pro-inflammatory Gene Transcription Nucleus->Gene Transcription activates Cytokines Cytokines (TNF-α, IL-6) Gene Transcription->Cytokines iNOS iNOS Gene Transcription->iNOS COX-2 COX-2 Gene Transcription->COX-2 Arctigenin Arctigenin Arctigenin->IKK Complex inhibits Dexamethasone Dexamethasone Dexamethasone->Gene Transcription inhibits

Caption: NF-κB signaling pathway with drug inhibition points.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

  • Objective: To assess the ability of a test compound to reduce acute inflammation.

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • Animals are divided into groups: vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups (various doses).

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a set time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

LPS-Stimulated Macrophage Assay for Cytokine Production

This in vitro assay is used to determine the effect of a compound on the production of pro-inflammatory cytokines.

  • Objective: To quantify the inhibitory effect of a test compound on cytokine release from activated macrophages.

  • Cell Line: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used.

  • Procedure:

    • Cells are cultured in appropriate media and seeded into multi-well plates.

    • Cells are pre-treated with various concentrations of the test compound or vehicle for a specified time (e.g., 1-2 hours).

    • Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell cultures.

    • The cells are incubated for a further period (e.g., 18-24 hours).

    • The cell culture supernatant is collected.

  • Data Analysis: The concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine. The IC50 value, the concentration of the compound that causes 50% inhibition of cytokine production, is then calculated.

COX Fluorescent Inhibitor Screening Assay

This in vitro assay measures the direct inhibitory effect of a compound on COX-1 and COX-2 enzyme activity.

  • Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

  • Principle: The assay utilizes the peroxidase activity of COX enzymes. The reaction between PGG2 (produced by COX) and a fluorometric probe produces a highly fluorescent product (resorufin), which can be measured.

  • Procedure:

    • The reaction is set up in a 96-well plate.

    • Wells are prepared for 100% initial activity (enzyme, buffer, solvent), background (no enzyme), inhibitor controls (known selective inhibitors), and test compound wells (enzyme, buffer, test compound at various concentrations).

    • The plate is incubated for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

    • A fluorescent substrate (e.g., ADHP) is added to all wells.

    • The reaction is initiated by adding arachidonic acid to all wells.

    • Fluorescence (Ex/Em = 530-540/585-595 nm) is measured kinetically.

  • Data Analysis: The rate of reaction (slope of the fluorescence curve) is calculated for each well. The percentage inhibition for each concentration of the test compound is determined relative to the 100% initial activity control. The IC50 value is then calculated from the dose-response curve.

G Experimental Workflow for Anti-inflammatory Drug Screening Compound_Source Natural Product Extraction or Chemical Synthesis In_Vitro_Screening In Vitro Screening Compound_Source->In_Vitro_Screening COX_Assay COX Enzyme Inhibition Assay (IC50 Determination) In_Vitro_Screening->COX_Assay Macrophage_Assay LPS-Stimulated Macrophage Assay (Cytokine Inhibition) In_Vitro_Screening->Macrophage_Assay In_Vivo_Testing In Vivo Testing COX_Assay->In_Vivo_Testing Macrophage_Assay->In_Vivo_Testing Paw_Edema_Model Carrageenan-Induced Paw Edema (Efficacy in Acute Inflammation) In_Vivo_Testing->Paw_Edema_Model Mechanism_Studies Mechanism of Action Studies Paw_Edema_Model->Mechanism_Studies Western_Blot Western Blot (NF-κB, MAPK pathway proteins) Mechanism_Studies->Western_Blot Lead_Optimization Lead Optimization & Preclinical Development Mechanism_Studies->Lead_Optimization

Caption: A typical workflow for screening anti-inflammatory compounds.

Conclusion

Arctigenin presents a compelling profile as a potential anti-inflammatory agent, operating through mechanisms that are distinct from traditional NSAIDs. Its primary mode of action appears to be the potent inhibition of the NF-κB signaling pathway, leading to a broad suppression of pro-inflammatory mediators. While it does not appear to be a direct and potent inhibitor of COX enzymes in the same manner as NSAIDs, its ability to reduce COX-2 expression downstream of NF-κB is a significant aspect of its anti-inflammatory effect. Compared to corticosteroids, Arctigenin offers a more targeted approach by primarily affecting the NF-κB pathway, which may translate to a more favorable side-effect profile. Further research, particularly direct comparative studies and clinical trials, is necessary to fully elucidate the therapeutic potential of Arctigenin in inflammatory diseases. The limited data on this compound suggests that further investigation into its properties is also warranted.

References

Validating the Molecular Targets of Fructigenine A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

To date, the specific molecular targets of Fructigenine A have not been definitively identified and validated in publicly available scientific literature. While the compound has demonstrated cytotoxic effects against a range of cancer cell lines, the underlying mechanisms of action and the precise intracellular molecules it interacts with remain subjects for future investigation.

This compound, a natural product first isolated from Penicillium fructigenum, has attracted interest for its biological activity, particularly its potential as an anticancer agent. Studies have reported its ability to inhibit the proliferation of various cancer cell lines, including mouse lymphoma L-5178y, mouse carcinoma tsFT210, murine fibrosarcoma L929, human cervical tumor HeLa, and human erythroleukemia K562 cells. However, the molecular basis for this cytotoxicity is yet to be elucidated.

This guide, intended for researchers, scientists, and drug development professionals, outlines a prospective framework for the identification and validation of this compound's molecular targets. It provides a roadmap for future research by detailing common experimental approaches and data presentation strategies that can be employed once putative targets are discovered.

Prospective Experimental Workflow for Target Identification and Validation

The journey from a bioactive compound to a validated drug target involves a multi-step process. The following workflow represents a standard approach that could be applied to this compound.

Experimental Workflow cluster_discovery Target Discovery cluster_validation Target Validation cluster_preclinical Preclinical Studies Affinity Chromatography Affinity Chromatography Putative Targets Putative Targets Affinity Chromatography->Putative Targets Elution & MS Yeast Two-Hybrid Yeast Two-Hybrid Yeast Two-Hybrid->Putative Targets Phage Display Phage Display Phage Display->Putative Targets Binding Assays Binding Assays Cell-Based Assays Cell-Based Assays Binding Assays->Cell-Based Assays Enzymatic Assays Enzymatic Assays Enzymatic Assays->Cell-Based Assays Gene Knockdown/out Gene Knockdown/out Cell-Based Assays->Gene Knockdown/out In vivo Models In vivo Models Gene Knockdown/out->In vivo Models This compound This compound This compound->Affinity Chromatography Immobilize This compound->Yeast Two-Hybrid Bait This compound->Phage Display Screening Putative Targets->Binding Assays Confirmation Putative Targets->Enzymatic Assays Functional Impact

Caption: A generalized workflow for identifying and validating the molecular targets of a bioactive compound like this compound.

Hypothetical Data Presentation for Target Validation

Once potential molecular targets for this compound are identified, quantitative data from validation experiments would be crucial. The following tables illustrate how such data could be structured for clear comparison.

Table 1: In Vitro Binding Affinity of this compound to Putative Target Proteins

Putative TargetBinding Assay MethodDissociation Constant (Kd)Alternative Compound (Kd)
Protein XSurface Plasmon Resonance (SPR)Data not availableCompound Y (e.g., 1.2 µM)
Protein ZIsothermal Titration Calorimetry (ITC)Data not availableCompound W (e.g., 500 nM)

Table 2: Functional Inhibition of Putative Target Enzymes by this compound

Putative TargetEnzymatic Assay TypeThis compound IC50Alternative Inhibitor IC50
Kinase AKinase Glo AssayData not availableStaurosporine (e.g., 10 nM)
Protease BFRET-based AssayData not availableBortezomib (e.g., 5 nM)

Prospective Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. Below are examples of protocols that would be pertinent to the validation of this compound's molecular targets.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Immobilization: Covalently immobilize the purified putative target protein onto a sensor chip surface.

  • Binding Analysis: Flow solutions of this compound at various concentrations over the sensor surface.

  • Data Acquisition: Measure the change in the refractive index at the surface as this compound binds to the immobilized protein.

  • Kinetic Analysis: Determine the association (kon) and dissociation (koff) rate constants to calculate the dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Treat intact cancer cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the lysates to pellet precipitated proteins.

  • Western Blot Analysis: Analyze the supernatant for the presence of the putative target protein. A shift in the melting curve in the presence of this compound indicates target engagement.

Illustrative Signaling Pathway

Should this compound be found to modulate a specific signaling pathway, a diagram would be invaluable for visualizing its mechanism of action. For instance, if this compound were discovered to inhibit a key kinase in a cancer-related pathway, the following diagram could represent this interaction.

Hypothetical Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Downstream Effector Downstream Effector Kinase A->Downstream Effector Phosphorylates Proliferation Proliferation Downstream Effector->Proliferation Promotes This compound This compound This compound->Kinase A Inhibits

Caption: A hypothetical signaling pathway illustrating the inhibitory effect of this compound on a key kinase.

Fructigenine A: A Comparative Analysis of its Bioactivity Across Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fructigenine A, a natural product isolated from Penicillium fructigenum, has demonstrated cytotoxic effects against a variety of cancer cell lines, suggesting its potential as an anticancer agent. This guide provides a comparative overview of the reported bioactivity of this compound, details common experimental protocols for assessing its effects, and illustrates a potential signaling pathway for its mechanism of action.

Comparative Bioactivity of this compound

This compound has been reported to inhibit the proliferation of several cancer cell lines, exhibiting what has been described as moderate cytotoxicity. The affected cell lines include:

  • Mouse Lymphoma (L-5178y): A murine leukemia cell line.

  • Human Cervical Cancer (HeLa): A widely used human cancer cell line.

  • Human Erythroleukemia (K562): A human immortalized myelogenous leukemia line.

  • Mouse Carcinoma (tsFT210): A temperature-sensitive mutant cell line.

  • Murine Fibrosarcoma (L929): A mouse fibroblast cell line.

While the cytotoxic effects of this compound have been noted, specific quantitative data, such as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are not consistently available in the public domain for this compound across these cell lines. The lack of standardized reporting of this data makes a direct quantitative comparison challenging. The following table summarizes the reported qualitative bioactivity.

Table 1: Summary of Reported this compound Bioactivity

Cell LineCell TypeOrganismReported Bioactivity
L-5178yLymphomaMouseInhibition of proliferation
HeLaCervical CarcinomaHumanCytotoxic
K562ErythroleukemiaHumanCytotoxic
tsFT210CarcinomaMouseCytotoxic
L929FibrosarcomaMouseCytotoxic

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the bioactivity of compounds like this compound.

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa, K562) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Potential Signaling Pathway of this compound-Induced Apoptosis

While the precise signaling pathway of this compound-induced apoptosis has not been fully elucidated, many cytotoxic natural products induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.

FructigenineA_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_bcl2 Bcl-2 Family Regulation This compound This compound Cellular_Stress Cellular Stress This compound->Cellular_Stress Bax/Bak Bax/Bak (Pro-apoptotic) Cellular_Stress->Bax/Bak activates Bcl-2/Bcl-xL Bcl-2/Bcl-xL (Anti-apoptotic) Cellular_Stress->Bcl-2/Bcl-xL inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax/Bak->Mitochondrion promotes permeabilization Bcl-2/Bcl-xL->Bax/Bak inhibits Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 (Initiator) Apoptosome->Caspase_9 Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 1. A potential intrinsic apoptosis pathway induced by this compound.

This diagram illustrates a plausible mechanism where this compound induces cellular stress, leading to the activation of pro-apoptotic proteins (Bax/Bak) and the inhibition of anti-apoptotic proteins (Bcl-2/Bcl-xL). This disrupts the mitochondrial membrane, causing the release of cytochrome c, which then triggers the caspase cascade, ultimately leading to programmed cell death.

Experimental Workflow

The general workflow for evaluating the bioactivity of a compound like this compound is as follows:

Experimental_Workflow Start Start Cell_Culture Cell Line Culture (e.g., HeLa, K562, L-5178y) Start->Cell_Culture Compound_Prep This compound Stock Solution & Dilutions Start->Compound_Prep Treatment Cell Treatment Cell_Culture->Treatment Compound_Prep->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50 Calculation, etc.) Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2. A generalized experimental workflow for assessing this compound's bioactivity.

Synthetic vs. Natural Fructigenine A: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetic and naturally derived Fructigenine A, a complex indole (B1671886) alkaloid with noted cytotoxic activities. While the total synthesis of this compound has been successfully achieved, a direct, peer-reviewed comparison of the efficacy between its synthetic and natural forms is not extensively documented in current literature. This guide, therefore, presents the available data on the biological activity of this compound, alongside detailed experimental protocols and a hypothesized mechanism of action based on related compounds.

Data Presentation: Cytotoxicity of this compound

This compound, isolated from a marine-derived fungus of the genus Penicillium, has demonstrated cytotoxic effects against a panel of cancer cell lines. The following table summarizes the available, albeit limited, quantitative data on its activity. It is important to note that these studies do not explicitly differentiate between the natural and synthetic forms of the compound. However, the successful total synthesis suggests that the synthetic material, if produced with high fidelity, should exhibit comparable biological activity.

Cell LineCancer TypeReported Activity
Mouse Lymphoma L-5178yLymphomaProliferation inhibition (quantitative data not specified)
Mouse Carcinoma tsFT210CarcinomaCytotoxic (quantitative data not specified)
Murine Fibrosarcoma L929FibrosarcomaModerately cytotoxic (quantitative data not specified)
Human Cervical Tumor HeLaCervical CancerModerately cytotoxic (quantitative data not specified)
Human Erythroleukemia K562LeukemiaModerately cytotoxic (quantitative data not specified)

Note: The lack of specific IC50 values in the publicly available literature highlights a significant gap in the comprehensive evaluation of this compound's potency.

Hypothesized Mechanism of Action and Signaling Pathway

While the precise signaling pathway modulated by this compound has not been elucidated, its structural similarity to other ardeemin-class alkaloids offers valuable insights. Ardeemins are known to inhibit Multidrug Resistance (MDR) export pumps, such as P-glycoprotein.[1][2][3] This inhibition can lead to the intracellular accumulation of co-administered chemotherapeutic agents, thereby sensitizing cancer cells to treatment.

Based on this, it is plausible that this compound may also function as an MDR inhibitor. The diagram below illustrates a hypothetical signaling pathway that could be influenced by this compound, leading to increased cancer cell apoptosis. This proposed pathway involves the inhibition of an MDR pump, leading to the retention of an apoptosis-inducing agent, which in turn activates caspase-mediated cell death.

cluster_membrane Cell Membrane MDR_Pump MDR Pump (e.g., P-glycoprotein) Extracellular Extracellular Fructigenine_A This compound Fructigenine_A->MDR_Pump Inhibition Chemotherapeutic Apoptosis-Inducing Chemotherapeutic Agent Chemotherapeutic->MDR_Pump Efflux Intracellular_Chemo Increased Intracellular Concentration Chemotherapeutic->Intracellular_Chemo Cellular Uptake Caspase_Activation Caspase Activation Intracellular_Chemo->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Hypothesized signaling pathway for this compound.

Experimental Protocols

To rigorously compare the efficacy of synthetic versus natural this compound, a standardized set of experimental protocols is essential. The following outlines key methodologies that should be employed.

Purity and Structural Integrity Analysis

Objective: To confirm the identity and purity of both natural and synthetic this compound samples.

Methodology:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compounds. A C18 column with a gradient elution of acetonitrile (B52724) and water (both containing 0.1% formic acid) is recommended. Detection should be performed using a UV-Vis detector at the wavelength of maximum absorbance for this compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compounds. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure and stereochemistry of the synthetic compound, comparing it against the data reported for the natural product.

In Vitro Cytotoxicity Assays

Objective: To quantify and compare the cytotoxic effects of natural and synthetic this compound on various cancer cell lines.

Methodology:

  • Cell Culture: Maintain selected cancer cell lines (e.g., HeLa, K562, L929) in appropriate culture media and conditions.

  • MTT Assay: Seed cells in 96-well plates and treat with a range of concentrations of both natural and synthetic this compound for 48-72 hours. Add MTT reagent and subsequently solubilize the formazan (B1609692) crystals. Measure the absorbance at 570 nm to determine cell viability. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

  • Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining): Treat cells with IC50 concentrations of each compound. Stain with Annexin V-FITC and propidium iodide and analyze by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

MDR Inhibition Assay

Objective: To investigate the potential of this compound to inhibit MDR pumps.

Methodology:

  • Rhodamine 123 Efflux Assay: Use a cell line that overexpresses an MDR pump (e.g., P-glycoprotein). Pre-incubate cells with natural or synthetic this compound. Load the cells with a fluorescent substrate of the pump, such as Rhodamine 123. Measure the intracellular fluorescence over time using a fluorometer or flow cytometer. Inhibition of the pump will result in increased intracellular fluorescence.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for a comprehensive comparison of synthetic and natural this compound.

Start Start: Obtain Natural and Synthetic this compound Purity Purity and Structural Confirmation (HPLC, MS, NMR) Start->Purity Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT on multiple cell lines) Purity->Cytotoxicity If pure and identical IC50 Determine and Compare IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism MDR MDR Inhibition Assay (e.g., Rhodamine 123 Efflux) Mechanism->MDR Signaling Signaling Pathway Analysis (e.g., Western Blot for caspases) Mechanism->Signaling Conclusion Conclusion: Comparative Efficacy Assessment MDR->Conclusion Signaling->Conclusion

Workflow for comparing synthetic vs. natural compounds.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Fructigenine A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. Fructigenine A, as an indole (B1671886) alkaloid, requires careful management due to the potential biological activity and cytotoxicity associated with this class of compounds. This guide provides essential, step-by-step procedures for the safe disposal of this compound, promoting a secure laboratory environment and responsible environmental stewardship.

This compound: Chemical Properties

A summary of the known quantitative data for this compound is presented below. The absence of a comprehensive Safety Data Sheet (SDS) necessitates treating this compound with caution, assuming it may be hazardous.

PropertyValueSource
Molecular FormulaC27H29N3O3PubChem[1]
Molecular Weight443.5 g/mol PubChem[1]
IUPAC Name(1R,4S,9R)-16-acetyl-4-benzyl-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-10,12,14-triene-3,6-dionePubChem[1]

Immediate Safety and Handling Precautions

Given that many indole alkaloids exhibit cytotoxic properties, this compound should be handled as a potentially hazardous substance. Adherence to the following personal protective equipment (PPE) guidelines is mandatory when handling this compound and its waste.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.

  • Respiratory Protection: All handling of this compound, especially in solid form, should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must comply with all federal, state, and local regulations for hazardous chemical waste. The following protocol outlines the standard operating procedure for its disposal in a laboratory setting.

1. Waste Classification and Segregation:

  • Classify all this compound waste as hazardous and potentially cytotoxic chemical waste.

  • This includes pure this compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, weighing paper, gloves, and empty containers).

  • Do not mix this compound waste with other waste streams unless they are chemically compatible and designated for the same hazardous waste disposal route.

2. Waste Collection and Containment:

  • Solid Waste:

    • Collect solid this compound waste and contaminated materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with organic compounds.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a separate, leak-proof, and shatter-resistant container (e.g., a coated glass or polyethylene (B3416737) bottle).

    • Ensure the container has a secure, tight-fitting lid.

  • Sharps Waste:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for chemical waste.

3. Labeling of Waste Containers:

  • Properly label all waste containers at the start of waste accumulation.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The concentration or approximate percentage if in a solution.

    • The specific hazards (e.g., "Potentially Cytotoxic," "Toxic").

    • The date when the first waste was added (accumulation start date).

    • The name and contact information of the principal investigator or laboratory supervisor.

4. Storage of Waste:

  • Store waste containers in a designated satellite accumulation area within the laboratory, at or near the point of generation.

  • Keep the waste container securely closed at all times, except when adding waste.

  • Ensure the storage area is well-ventilated and away from ignition sources.

5. Disposal of Empty Containers:

  • Empty containers that previously held this compound must also be disposed of as hazardous waste.

  • If institutional policy allows, triple rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.

  • After rinsing, deface or remove the original product label and dispose of the container as directed by your institution's Environmental Health and Safety (EHS) department.

6. Request for Waste Pickup:

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its disposal through your EHS department.

  • Do not dispose of this compound or its containers in the regular trash or down the sanitary sewer.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

FructigenineA_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Generation of this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (e.g., powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (e.g., needles, pipettes) waste_type->sharps_waste Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Chemical Sharps Container sharps_waste->sharps_container labeling Ensure Proper Labeling: - 'Hazardous Waste' - 'this compound' - 'Potentially Cytotoxic' - Accumulation Date solid_container->labeling liquid_container->labeling sharps_container->labeling storage Store Securely in Satellite Accumulation Area labeling->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of Fructigenine A: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Fructigenine A, a cautious approach assuming high toxicity is recommended. The following table summarizes the essential PPE and the rationale for its use.

PPE CategoryRecommended EquipmentRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and absorption of the compound.[1][2]
Eye Protection Safety goggles or a face shieldTo protect eyes from splashes or aerosols of the compound.[1][3]
Body Protection A fully buttoned lab coat or a chemical-resistant suitTo protect the skin from accidental spills and contamination.[4]
Respiratory Protection A fume hood or a properly fitted respirator (e.g., N95 or higher)To prevent inhalation of any dust or aerosols, especially when handling the compound in powdered form or creating solutions.
Foot Protection Closed-toe shoesTo protect feet from spills and falling objects.

Handling and Operational Plan

A systematic workflow is critical to ensure safety during the handling of this compound. The following diagram illustrates the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup A Review Safety Information B Don Appropriate PPE A->B C Work in a Ventilated Area (Fume Hood) B->C D Handle with Care to Avoid Aerosols C->D E Weigh and Prepare Solutions in Hood D->E F Segregate Waste E->F G Label Waste Container Clearly F->G H Dispose According to Institutional Guidelines G->H I Decontaminate Work Surfaces H->I J Doff PPE Correctly I->J K Wash Hands Thoroughly J->K K->A Start New Task

Caption: This diagram outlines the essential steps for safely handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.

  • Containerization: Use a designated, leak-proof, and clearly labeled waste container. The label should include the name of the compound and the appropriate hazard symbols.

  • Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical waste. These procedures are in place to ensure compliance with regulatory requirements and to protect personnel and the environment. Never dispose of chemical waste down the drain or in the regular trash.

By adhering to these safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fructigenine A
Reactant of Route 2
Fructigenine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.